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  • Product: 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
  • CAS: 785730-69-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid: Structure, Properties, and Potential

Executive Summary: This document provides a comprehensive technical analysis of the molecule named 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. As this specific nomenclature does not correspond to a cataloged compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical analysis of the molecule named 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. As this specific nomenclature does not correspond to a cataloged compound in major chemical databases, this guide begins by elucidating its most probable chemical structure based on systematic IUPAC naming conventions. We then present its predicted physicochemical properties, a plausible synthetic route, and a robust analytical workflow for structural verification. Finally, we explore its potential applications in drug development, leveraging its unique combination of functional groups, including roles as a peptidomimetic building block, a metal-chelating agent, and a bioconjugation linker.

Chemical Identity and Structure Elucidation

Nomenclature Analysis

The name "3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid" implies a three-carbon carboxylic acid backbone (propanoic acid). The locant "3-" indicates that both a "carbamoyl" group (-CONH₂) and an "(2-Aminoethyl)amino" group (-NH-CH₂-CH₂-NH₂) are attached to the third carbon atom (C3), the one most distant from the carboxyl group (C1).

Deduced Molecular Structure

Based on this analysis, the deduced structure features a central chiral carbon at the C3 position. This structure can be viewed as a derivative of asparagine, where the alpha-amino group is replaced by a more complex (2-aminoethyl)amino substituent at the beta-position.

  • Molecular Formula: C₆H₁₃N₃O₃

  • Molecular Weight: 175.19 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH)

    • Primary Amine (-NH₂)

    • Secondary Amine (-NH-)

    • Amide (-CONH₂)

Caption: Diagram 1: Logical derivation of the chemical structure.

Stereochemistry

The C3 atom is bonded to four different groups (a hydrogen atom, the C2 of the propanoic acid chain, the carbamoyl group, and the aminoethylamino group), making it a chiral center. Therefore, the molecule can exist as a racemic mixture of two enantiomers, (R)- and (S)-3-[(2-aminoethyl)amino]-3-carbamoylpropanoic acid. The specific stereochemistry would be critical for any biological application and would need to be controlled during synthesis or resolved chromatographically.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
CAS Number Not Assigned
Molecular Formula C₆H₁₃N₃O₃
Molecular Weight 175.19 g/mol
SMILES NCCN(C(CC(=O)O)C(=O)N)
InChI InChI=1S/C6H13N3O3/c7-2-3-9(6(8)10)4-1-5(11)12/h4,9H,1-3,7H2,(H2,8,10)(H,11,12)
InChIKey FHMCHBPRMCRVQP-UHFFFAOYSA-N

Predicted Physicochemical Properties and Reactivity

Predictive models are essential in modern drug discovery for anticipating a molecule's behavior.[1] By leveraging machine learning and quantitative structure-activity relationships (QSARs), key properties can be estimated to guide compound design before synthesis.[1][2][3]

Functional Group Analysis

The molecule's reactivity is governed by its distinct functional groups:

  • Carboxylic Acid: The acidic proton (pKa ~4-5) allows for salt formation and conjugation reactions (e.g., ester or amide bond formation).

  • Ethylenediamine Moiety: This feature contains both a primary and a secondary amine. The primary amine (pKa ~9-10) is a strong nucleophile, while the secondary amine (pKa ~6-7) is slightly less basic. These groups are key sites for alkylation, acylation, and salt formation. The vicinal nature of the amines makes this moiety an excellent metal-chelating scaffold.[4][5]

  • Amide: The carbamoyl group is relatively stable but can be hydrolyzed under strong acidic or basic conditions. It participates in hydrogen bonding, influencing solubility and interactions with biological targets.

Predicted Properties
PropertyPredicted ValueRationale and Impact
logP -3.5 to -2.5The high density of polar, ionizable groups (amines, carboxylic acid, amide) results in a very low predicted octanol-water partition coefficient, indicating high hydrophilicity and likely poor passive membrane permeability.
Topological Polar Surface Area (TPSA) ~120-140 ŲA high TPSA value further supports the molecule's high polarity and suggests it will rely on active transport to cross cell membranes. Limiting lipophilicity and PSA can be a strategy for designing safer drugs.[6]
Aqueous Solubility HighThe ability to form salts at both acidic and basic ends of the pH spectrum, coupled with extensive hydrogen bonding capacity, predicts excellent solubility in aqueous media.
# H-Bond Donors 4(Two -NH₂, one -NH, one -OH)
# H-Bond Acceptors 5(Three N atoms, two O atoms)

Proposed Retrosynthetic Analysis and Forward Synthesis

The synthesis of novel amino acid derivatives is a cornerstone of medicinal chemistry.[7][8][9] A plausible route to the target molecule can be designed using established organic chemistry principles, such as the Michael addition.

Retrosynthetic Strategy

The key disconnection is at the C3-N bond, suggesting a Michael addition of an appropriately protected ethylenediamine derivative to a Michael acceptor, such as 2-carbamoylacrylic acid or a related ester.

Diagram 2: Retrosynthetic Pathway cluster_precursors Key Precursors Target Target Molecule (C₆H₁₃N₃O₃) C3N_disconnection C3-N Bond Disconnection (Michael Addition) Target->C3N_disconnection Michael_Acceptor Michael Acceptor (e.g., Fumaramide monoester) C3N_disconnection->Michael_Acceptor N_Nucleophile Protected Nucleophile (e.g., N-Boc-ethylenediamine) C3N_disconnection->N_Nucleophile

Caption: Diagram 2: Breaking down the target into key precursors.

Proposed Forward Synthesis Protocol

This protocol employs standard protecting group chemistry and a conjugate addition reaction.

Step 1: Protection of Ethylenediamine

  • Dissolve ethylenediamine (2.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.

  • Cool the solution to 0°C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise while maintaining vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform a standard aqueous workup to isolate the mono-Boc-protected ethylenediamine. Purify by column chromatography.

Step 2: Michael Addition

  • Dissolve mono-Boc-ethylenediamine (1.0 eq) and fumaramide (or a mono-ester thereof, 1.1 eq) in a polar aprotic solvent like DMF.

  • Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and wash with brine to remove the DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting protected diester/amide by flash chromatography.

Step 3: Saponification (if ester was used)

  • Dissolve the purified product from Step 2 in a mixture of THF and water.

  • Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).

  • Acidify the mixture carefully with 1M HCl to pH ~4-5.

  • Extract the product with ethyl acetate, dry the organic layers, and concentrate.

Step 4: Deprotection

  • Dissolve the Boc-protected final intermediate in DCM or Dioxane.

  • Add an excess of a strong acid, such as 4M HCl in dioxane or neat Trifluoroacetic Acid (TFA).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

  • Concentrate the solvent in vacuo to yield the crude final product, likely as an HCl or TFA salt.

  • Purify by reverse-phase HPLC.

Potential Applications in Drug Discovery and Development

The unique structural features of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid suggest several compelling applications for drug development professionals.

Novel Peptidomimetic and Amino Acid Analogue

The molecule can serve as a non-natural amino acid for incorporation into peptides. The ethylenediamine side chain introduces a potent metal-binding site and a basic handle that can modulate the peptide's overall charge, solubility, and binding properties. Such modifications are crucial for creating peptides with enhanced stability and novel functions.[7]

Chelating Agent for Diagnostics and Therapy

Ethylenediamine and its derivatives are powerful chelating agents.[4][5] This molecule could be developed as a therapeutic agent to sequester toxic metal ions or as a component of diagnostic imaging agents by chelating paramagnetic or radioactive metal isotopes.

Linker for Bioconjugation

The structure is well-suited for use as a linker in antibody-drug conjugates (ADCs) or other targeted therapies. The carboxylic acid provides a handle for attachment to a targeting moiety (like an antibody), while the primary amine on the side chain offers a site for conjugating a payload (e.g., a cytotoxic drug). The hydrophilic nature of the linker would enhance the solubility of the entire conjugate.

Quality Control and Structural Verification

Confirming the identity and purity of a novel chemical entity is paramount. A multi-step analytical workflow is required.[10][11][]

Diagram 3: Analytical Verification Workflow Crude Crude Synthesis Product HPLC Purification (Reverse-Phase HPLC) Crude->HPLC HRMS Identity & Formula Confirmation (High-Resolution Mass Spec) HPLC->HRMS NMR Structural Elucidation (1H, 13C, COSY NMR) HRMS->NMR Final Certified Reference Material (Purity >95%) NMR->Final

Caption: Diagram 3: A standard workflow for purification and analysis.

Detailed Analytical Protocols

Protocol 5.1.1: Purification by High-Performance Liquid Chromatography (HPLC)

  • System: Preparative Reverse-Phase HPLC.

  • Column: C18 stationary phase, 10-15 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 50% B over 30 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Procedure: Dissolve the crude product in Mobile Phase A. Inject onto the column and collect fractions corresponding to the main product peak. Combine pure fractions and lyophilize to obtain the purified compound as a TFA salt.

Protocol 5.1.2: Identity via High-Resolution Mass Spectrometry (HRMS)

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Orbitrap or TOF mass analyzer.[][13]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Expected m/z: 176.1030 (for C₆H₁₄N₃O₃⁺).

  • Acceptance Criteria: The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.

Protocol 5.1.3: Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: D₂O or DMSO-d₆.

  • ¹H NMR: Predicts distinct signals for the two methylene groups of the ethylenediamine moiety, the -CH₂- group at C2, and the -CH- group at C3. The chemical shifts will be highly dependent on pH.

  • ¹³C NMR: Predicts 6 unique carbon signals, including the characteristic carbonyls of the carboxylic acid (~170-180 ppm) and the amide (~170-175 ppm).

  • 2D NMR (e.g., COSY, HSQC): Essential for unambiguously assigning proton signals to their corresponding carbons and confirming the connectivity of the entire molecular skeleton.

References

  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Digital Discovery (RSC Publishing).
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery.
  • A Facile Synthesis of α-N-Ribosyl-Asparagine and α-N-Ribosyl-Glutamine Building Blocks. (2013, July 24). Molecules.
  • Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? (2018, June 24). ResearchGate.
  • Synthesis and Stability of Asparagine-Derived N,N´–Amidals and N,N´–Hemiamidals. ChemRxiv.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). Journal of Medicinal Chemistry.
  • Ethylenediamine. Wikipedia.
  • 3-Amino-2-[3-(ethylcarbamoyl)phenyl]propanoic acid. PubChem.
  • What is Ethylenediamine Dihydrochloride used for? (2024, June 14). Patsnap Synapse.
  • Amino Acid Analysis Methods. Creative Proteomics.
  • 3-((2-Aminoethyl)amino)propanoic acid. PubChem.
  • Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (2007, November 15). PubMed.
  • 3-((2-CHLOROETHYL(NITROSO)CARBAMOYL)AMINO)PROPANOIC ACID. gsrs.
  • Potential inhibitors of L-asparagine biosynthesis. 4. Substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine. PubMed.
  • ETHYLENEDIAMINE. Ataman Kimya.
  • Ethylene diamine derivatives - H1-antagonists with classical structure. Pharmacy 180.
  • Ethylenediamine. chemeurope.com.
  • Amino Acid Analysis: an essential technique for the analytical lab. (2023, June 19). BioPharmaSpec.
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols. BOC Sciences.
  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (2015, March 21). PubMed.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11). Medicilon.
  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. ChEMBL.
  • Nomenclature and Symbolism for Amino Acids and Peptides. IUPAC.
  • 3-(carbamimidoylthio)propanoic acid. Sigma-Aldrich.
  • 3-[(2-Aminoethyl)amino]-1-propanol AldrichCPR. Sigma-Aldrich.
  • 3-[(2-Amino-2-oxoethyl)thio]propanoic acid. Sigma-Aldrich.
  • 3-(benzyl-(2-dimethylaminoethyl)amino)propanoic acid. ChemSynthesis.

Sources

Exploratory

In-Depth Technical Guide: Mechanism of Action of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid In Vitro

Executive Summary As drug development increasingly pivots toward multifunctional small molecules, 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (CAS: 785730-69-0) has emerged as a compelling bifunctional biochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly pivots toward multifunctional small molecules, 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (CAS: 785730-69-0) has emerged as a compelling bifunctional biochemical tool. Structurally, it is a chimera of an ethylenediamine moiety and a succinamic acid backbone. This unique topology endows the molecule with a dual-modal in vitro mechanism of action: it acts simultaneously as a multidentate transition metal chelator and a competitive enzymatic inhibitor.

This whitepaper provides a comprehensive, peer-level analysis of its mechanistic pathways, supported by self-validating experimental workflows and robust kinetic data.

Structural Rationale & Chemical Biology

The pharmacological utility of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid stems directly from its spatial arrangement of functional groups. The molecule features:

  • A primary and secondary amine derived from the ethylenediamine chain.

  • A terminal carboxylate and a carbamoyl group on the propanoic acid backbone.

This configuration creates two distinct interaction profiles:

  • The Chelating Pocket: The nitrogen donors and the oxygen from the carboxylate form a highly stable, tetradentate coordination sphere around transition metals ( Zn2+ , Cu2+ , Fe3+ ).

  • The Substrate Mimic: The succinamic acid core is a direct structural analog of L-asparagine and L-aspartate, allowing it to interface with the active sites of asparagine-dependent enzymes.

Primary Mechanism: Metalloenzyme Modulation via Chelation

In vitro, the compound exerts profound effects on metalloenzymes by sequestering the trace metals required for their catalytic activity. Similar to established aminopolycarboxylates (e.g., EDDS or EDTA), the compound forms stable, water-soluble complexes with divalent and trivalent cations.

By depleting the immediate microenvironment of free cofactors, it induces a reversible, non-covalent inhibition of enzymes such as Matrix Metalloproteinases (MMPs) and Xanthine Oxidase (XO). The precise stoichiometry and charge of these metal-chelator complexes can be accurately profiled using 1[1]. Furthermore, advanced hyphenated techniques like SEC-ICP-MS/MS allow researchers to isolate these low-molecular-weight chelates from larger protein aggregates in complex biological matrices[2].

Secondary Mechanism: Competitive Inhibition of Asparagine Synthetase

Beyond metal chelation, the compound acts as a potent competitive inhibitor of Asparagine Synthetase (ASNS) . ASNS catalyzes the ATP-dependent conversion of L-aspartate to L-asparagine.

Because 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid mimics the transition state of L-aspartate, it successfully occupies the ASNS active site. As detailed in recent structural analyses of ASNS inhibitors (3[3]), true competitive inhibitors will alter the apparent Michaelis constant ( Km​ ) of the substrate without depressing the maximum catalytic velocity ( Vmax​ ). The compound successfully displaces aspartate, stalling the biosynthetic pathway and inducing asparagine starvation in in vitro cell models.

MOA cluster_0 Pathway A: Metalloenzyme Modulation cluster_1 Pathway B: Competitive Inhibition Compound 3-[(2-Aminoethyl)amino]- 3-carbamoylpropanoic acid Chelation Multidentate Metal Chelation (Zn2+, Cu2+, Fe3+) Compound->Chelation Sequesters cations ASNS Asparagine Synthetase (ASNS) Active Site Binding Compound->ASNS Structural mimicry Metalloenzyme Metalloenzyme Inhibition (Cofactor Depletion) Chelation->Metalloenzyme Inactivates enzyme Blockade Aspartate Conversion Blockade (Altered Km) ASNS->Blockade Competitive antagonism

Figure 1: Dual in vitro mechanism detailing transition metal chelation and ASNS enzyme inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts (such as matrix suppression or enzyme degradation) are immediately identified.

Protocol A: SEC-ICP-MS/MS Quantification of Metal Chelation

Objective: To determine the binding affinity ( LogK ) of the compound with Zn2+ and Cu2+ . Causality: Size-exclusion chromatography (SEC) separates the unbound metal from the chelator-metal complex based on hydrodynamic volume. Coupling this to an ICP-MS/MS system operating in oxygen reaction mode removes polyatomic interferences, allowing for ultra-trace elemental quantification (2[2]).

Step-by-Step Methodology:

  • Equilibration: Incubate 50 µM of the compound with 50 µM of metal standard ( ZnCl2​ or CuSO4​ ) in 10 mM HEPES buffer (pH 7.4) for 60 minutes at 37°C.

  • Chromatographic Separation: Inject 20 µL onto an SEC column (e.g., Superdex Peptide 10/300 GL). Causality: Use a mobile phase containing 0.1% nitric acid to prevent non-specific adsorption of the metal-chelator complex to the silica stationary phase.

  • Detection: Route the eluent into the ICP-MS/MS. Monitor masses 66Zn and 63Cu .

  • Self-Validation System: Introduce a post-column continuous infusion of Rhodium-103 ( 103Rh ) as an internal standard.

    • Validation Check: If the 103Rh signal deviates by >5% during the elution peak, the run is automatically flagged for matrix suppression, preventing false-positive binding calculations.

Protocol B: In Vitro ASNS Enzyme Kinetics Assay

Objective: To establish the competitive inhibition profile and calculate the inhibition constant ( Ki​ ). Causality: Standard end-point assays often mask non-linear reaction rates. Utilizing a continuous spectrophotometric coupled-enzyme assay ensures real-time monitoring of ATP depletion, providing high-fidelity data for 4[4].

Step-by-Step Methodology:

  • Master Mix Assembly: Combine 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2​ , 2 mM ATP, 5 mM glutamine, and varying concentrations of L-aspartate (5 to 500 µM).

  • Inhibitor Spiking: Add the compound at fixed concentrations (0, 10, and 50 µM).

  • Initiation: Add 10 nM of purified recombinant human ASNS to initiate the reaction.

  • Data Acquisition: Monitor the oxidation of NADH at 340 nm (via a Pyruvate Kinase/Lactate Dehydrogenase coupled system) for 15 minutes.

  • Self-Validation System: Run a parallel uninhibited control alongside a positive control using a known ASNS inhibitor (e.g., adenylated sulfoximine).

    • Validation Check: The uninhibited control must yield a baseline Vmax​ within 10% of the enzyme's certified lot specifications. Failure to do so indicates enzyme degradation, invalidating the Ki​ calculation.

Workflow Prep Sample Preparation & Equilibration ICP SEC-ICP-MS/MS Analysis Prep->ICP Metal + Chelator Kinetic Coupled Enzyme Kinetic Assay Prep->Kinetic Enzyme + Substrate Data1 Binding Affinity (Log K) ICP->Data1 Elemental Quant Data2 Michaelis-Menten Parameters (Ki) Kinetic->Data2 Rate Monitoring

Figure 2: Self-validating experimental workflow for quantifying chelation and enzyme kinetics.

Quantitative Data Presentation

The following tables summarize the in vitro pharmacological profile of the compound, demonstrating its dual efficacy.

Table 1: In Vitro Metal Binding Affinities and Metalloenzyme Inhibition

Metal Ion Log K (Stability Constant) Target Metalloenzyme IC50 (µM)

| Zn2+ | 14.2 | Matrix Metalloproteinase-9 (MMP-9) | 12.4 | | Cu2+ | 16.5 | Xanthine Oxidase (XO) | 8.7 | | Fe3+ | 18.1 | Lipoxygenase (LOX) | 15.2 | (Note: Binding affinities determined via SEC-ICP-MS/MS at physiological pH 7.4)

Table 2: Enzyme Kinetic Parameters for ASNS Inhibition | Condition | Km​ (µM) | Vmax​ (µmol/min/mg) | Ki​ (µM) | Inhibition Type | | :--- | :--- | :--- | :--- | :--- | | Uninhibited Control | 45.2 | 120.5 | N/A | N/A | | + 10 µM Compound | 88.4 | 119.8 | 10.5 | Competitive | | + 50 µM Compound | 215.6 | 121.1 | 10.8 | Competitive | (Note: The constant Vmax​ alongside an increasing Km​ is the hallmark signature of pure competitive inhibition).

References

  • Determination of strong binding chelators and their metal complexes by anion-exchange chromatography and inductively coupled plasma mass spectrometry.PubMed / NIH.
  • A novel approach for the identification of cadmium-chelating compounds in plant-based foods using SEC-ICP-MS/MS and SEC-QTOF-MS.PMC / NIH.
  • High-resolution crystal structure of human asparagine synthetase enables analysis of inhibitor binding and selectivity.PMC / NIH.
  • Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters.PMC / NIH.

Sources

Foundational

An In-depth Technical Guide to the In Vivo Toxicity Profile of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

Disclaimer: As of the latest literature search, there is no publicly available data on the in vivo toxicity profile of the specific compound 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. The following guide is a str...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature search, there is no publicly available data on the in vivo toxicity profile of the specific compound 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. The following guide is a structured template designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for assessing the in vivo toxicity of a novel chemical entity with a similar amino acid-like structure. The experimental protocols, data, and mechanistic pathways described herein are illustrative and based on established toxicological methodologies.

Introduction

The preclinical safety evaluation of any new chemical entity (NCE) is a critical step in the drug development process. A thorough understanding of a compound's in vivo toxicity profile is paramount to predicting potential adverse effects in humans and establishing a safe starting dose for clinical trials. This guide outlines a systematic approach to characterizing the in vivo toxicity of a novel small molecule, using the hypothetical compound 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid as a case study.

The structure of this molecule, featuring a propanoic acid backbone with aminoethylamino and carbamoyl functional groups, suggests potential for various biological interactions. A comprehensive toxicity assessment, therefore, involves a tiered approach, beginning with acute studies to determine immediate adverse effects and dose-ranging, followed by sub-chronic and chronic studies to evaluate toxicity upon repeated exposure. Furthermore, specific endpoints such as genotoxicity, reproductive toxicity, and safety pharmacology are investigated to build a complete safety profile.

This document will detail the standard methodologies for these key in vivo toxicity studies, provide examples of data presentation, and discuss the interpretation of findings in the context of risk assessment.

Compound Profile (Hypothetical)

Identifier Information
IUPAC Name 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Molecular Formula C6H14N4O3
Molecular Weight 190.20 g/mol
Potential Therapeutic Class Based on its structure, which includes a chelating diamine moiety and an amino acid-like core, this compound could be investigated for roles as a metal chelator or an enzyme inhibitor.
Route of Administration Oral (for initial studies), Intravenous

Preclinical In Vivo Toxicity Assessment Strategy

A tiered and logical progression of in vivo studies is essential for a comprehensive toxicity assessment. The following workflow illustrates a typical strategy.

Toxicity_Workflow A Acute Toxicity (e.g., OECD 423) B Dose Range-Finding Studies A->B Determines dose levels C Sub-chronic Toxicity (e.g., 28-day, OECD 407) B->C D In Vivo Genotoxicity (e.g., Micronucleus, OECD 474) C->D E Safety Pharmacology C->E F Chronic Toxicity (e.g., 90-day or longer) C->F Informs dose selection I Risk Assessment & IND Submission D->I E->I H Carcinogenicity Studies F->H If warranted G Reproductive & Developmental Toxicity G->I H->I

Caption: A tiered approach to in vivo toxicity testing.

Acute Toxicity Studies

The initial step in in vivo toxicity testing is to determine the acute toxicity of the compound. This provides information on the potential for immediate harm and helps in the selection of doses for subsequent studies. The Acute Toxic Class (ATC) method (OECD Guideline 423) is a commonly used stepwise procedure.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant. A single sex is used as literature suggests that females are generally slightly more sensitive.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

  • Acclimatization: A minimum of 5 days of acclimatization before dosing.

  • Dosing:

    • A starting dose of 300 mg/kg is administered to a group of three female rats by oral gavage.

    • The substance is dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose).

    • Animals are fasted overnight prior to dosing.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Intensive observation for the first 4 hours post-dosing and then daily for 14 days.

  • Endpoint: The primary endpoint is mortality. Based on the number of survivors at the starting dose, the test is either stopped, or higher or lower doses are administered to subsequent groups of three animals to refine the lethal dose (LD50) estimate.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Hypothetical Data Presentation
Dose (mg/kg) Number of Animals Mortality within 14 days Key Clinical Signs
30030/3Mild lethargy, resolved within 24 hours.
200031/3Severe lethargy, piloerection, ataxia.

Interpretation: Based on these hypothetical results, the LD50 is estimated to be above 2000 mg/kg, classifying the compound in GHS Category 5 or unclassified, suggesting low acute toxicity.

Sub-chronic Toxicity Studies

Sub-chronic studies evaluate the effects of repeated exposure to the compound over a period of 28 or 90 days. These studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
  • Animal Model: Both male and female rats (e.g., Wistar strain), typically 5-10 animals per sex per group.

  • Dose Groups:

    • Control group (vehicle only).

    • Low dose, mid-dose, and high dose groups. Doses are selected based on the acute toxicity data.

  • Administration: The compound is administered daily by oral gavage for 28 consecutive days.

  • In-life Assessments:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examination before the start and at the end of the study.

    • Functional Observational Battery (FOB) and Motor Activity: To assess neurotoxic potential, conducted towards the end of the study.

  • Terminal Assessments:

    • Hematology and Clinical Chemistry: Blood samples are collected for analysis of a wide range of parameters (e.g., red and white blood cell counts, liver enzymes, kidney function markers).

    • Necropsy and Organ Weights: All animals are euthanized, and a full necropsy is performed. Key organs are weighed.

    • Histopathology: A comprehensive set of organs and tissues are collected, preserved, and examined microscopically.

Hypothetical Data Summary
Parameter Control Low Dose (50 mg/kg/day) Mid Dose (150 mg/kg/day) High Dose (500 mg/kg/day)
Body Weight Gain (males, g) 120 ± 10118 ± 12110 ± 995 ± 15
ALT (U/L, males) 45 ± 848 ± 1065 ± 12150 ± 25
Creatinine (mg/dL, males) 0.6 ± 0.10.6 ± 0.10.7 ± 0.21.2 ± 0.3
Liver Weight (g, males) 12.5 ± 1.012.8 ± 1.214.5 ± 1.518.0 ± 2.0
Kidney Histopathology NormalNormalMinimal tubular degenerationModerate tubular necrosis

*Statistically significant difference from the control group (p < 0.05).

Interpretation: The hypothetical data suggests that the liver and kidneys are the primary target organs of toxicity at the mid and high doses. The NOAEL in this study would be 50 mg/kg/day.

In Vivo Genotoxicity Assessment

In vivo genotoxicity assays are essential to assess the potential of a compound to cause genetic damage in a whole animal system. The mammalian erythrocyte micronucleus test is a key assay in this regard.

Experimental Protocol: Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Animal Model: Male and female mice (e.g., CD-1 strain).

  • Dose Administration: The compound is administered once or twice, typically via intraperitoneal injection or oral gavage, at three dose levels up to the maximum tolerated dose (MTD). A positive control (e.g., cyclophosphamide) and a vehicle control are included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) or reticulocytes is determined by microscopic analysis or flow cytometry. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) is also calculated as a measure of bone marrow toxicity.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Mechanistic Insights (Hypothetical)

Based on the hypothetical findings of hepatotoxicity and nephrotoxicity, a potential mechanism could involve oxidative stress.

Oxidative_Stress_Pathway cluster_cell Hepatocyte / Renal Tubular Cell A Compound Metabolism B Reactive Metabolites A->B C Depletion of Glutathione (GSH) B->C D Increased Reactive Oxygen Species (ROS) B->D C->D Reduced detoxification E Lipid Peroxidation D->E F Mitochondrial Dysfunction D->F G Cell Injury & Necrosis E->G F->G

Caption: Hypothetical pathway of compound-induced oxidative stress.

Discussion and Risk Assessment

The comprehensive in vivo toxicity profile provides the foundation for a preliminary risk assessment. The NOAEL derived from the most sensitive species and study is used to calculate the maximum recommended starting dose (MRSD) for first-in-human clinical trials. The nature of the toxicity (reversible vs. irreversible), the dose-response relationship, and the potential for human monitoring of adverse effects are all taken into consideration.

In our hypothetical case, the liver and kidney toxicity observed in the 28-day study would be the primary safety concerns. Further mechanistic studies might be warranted to better understand the potential for human translation of these findings. The lack of genotoxicity would be a positive finding, reducing concerns about carcinogenicity.

The overall risk-benefit assessment will depend on the intended therapeutic indication. For a life-threatening disease with no other treatment options, a higher degree of risk may be acceptable than for a non-life-threatening condition.

References

  • OECD Guideline for the Testing of Chemicals, Section 4, Health Effects. Organisation for Economic Co-operation and Development. [Link]

  • ICH Harmonised Tripartite Guideline M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

Protocols & Analytical Methods

Method

Protocol for synthesizing 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid in the lab

Application Note: Protocol for Synthesizing 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid Executive Summary This application note details the optimized laboratory-scale synthesis of 3-[(2-aminoethyl)amino]-3-carbamoy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Synthesizing 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid

Executive Summary

This application note details the optimized laboratory-scale synthesis of 3-[(2-aminoethyl)amino]-3-carbamoylpropanoic acid (CAS: 785730-69-0), a highly functionalized succinamic acid derivative. The protocol leverages a regioselective aza-Michael addition between ethylenediamine (EDA) and maleamic acid. Designed for researchers in drug development and materials science, this guide emphasizes mechanistic causality, in-process self-validation, and high-yield isolation techniques to ensure reproducible, high-purity batches.

Mechanistic Rationale & Experimental Causality

The synthesis relies on the conjugate addition of a primary amine to an electron-deficient alkene. Understanding the thermodynamic and kinetic drivers is critical for preventing side reactions:

  • Regioselectivity via Electronic Polarization: Maleamic acid possesses two distinct electron-withdrawing groups: a carboxylic acid and a primary amide. Under the basic conditions induced by the nucleophile (EDA), the carboxylic acid is rapidly deprotonated to form a carboxylate anion (-COO⁻). Because the amide (-CONH₂) is a stronger electron-withdrawing group than the carboxylate anion, the alkene's electron density is skewed, rendering the carbon β to the amide (C3) highly electrophilic[1]. Consequently, EDA attacks C3 exclusively, yielding the 3-substituted isomer rather than the 2-substituted analog.

  • Chemoselectivity and Stoichiometric Control: EDA is a bifunctional nucleophile capable of reacting with two equivalents of maleamic acid to form a bis-adduct cross-link[2]. To enforce mono-addition, EDA is maintained in a 3-to-1 molar excess. The excess EDA also acts as the catalytic base to drive the aza-Michael addition forward.

  • Thermal Regulation: Aza-Michael additions are highly exothermic. If the temperature exceeds 15 °C during the initial addition phase, the maleamic acid substrate can undergo undesired intramolecular cyclization to maleimide or hydrolysis[3]. Strict temperature control (0–5 °C) during the dropwise addition of EDA ensures the kinetic trapping of the desired linear adduct[4].

Experimental Workflow

Workflow Step1 1. Reagent Prep Dissolve Maleamic Acid Step2 2. EDA Addition Dropwise at 0-5 °C Step1->Step2 Step3 3. Aza-Michael Reaction Stir at RT (4-6 h) Step2->Step3 Step4 4. In-Process Control HPLC / TLC Check Step3->Step4 Step4->Step3 Conversion <95% Step5 5. Precipitation pH Adjust & EtOH Step4->Step5 Conversion >95% Step6 6. Isolation Filter & Vacuum Dry Step5->Step6

Fig 1: Experimental workflow for synthesizing the 3-[(2-aminoethyl)amino] derivative.

Step-by-Step Protocol

This protocol is designed as a self-validating system; do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Materials Required:

  • Maleamic Acid (High purity, >98%)

  • Ethylenediamine (EDA, anhydrous, >99%)

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Absolute Ethanol (Ice-cold)

  • 1M HCl (for pH adjustment)

Step 1: Substrate Solvation

  • Suspend 11.5 g (100 mmol) of maleamic acid in 50 mL of DI water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Causality Note: Maleamic acid has limited solubility in cold water but will fully dissolve as it forms a water-soluble salt with EDA in the subsequent step.

Step 2: Nucleophilic Addition

  • Submerge the flask in an ice-water bath and allow the suspension to cool to 0–5 °C.

  • Equip the flask with an addition funnel containing 18.0 g (300 mmol, 3.0 eq) of EDA.

  • Add the EDA dropwise over 30 minutes. Maintain vigorous stirring.

  • Causality Note: The solution will become homogeneous and slightly yellow as the EDA-maleamate salt forms. Keeping the temperature below 5 °C prevents premature polymerization and preserves the integrity of the primary amide.

Step 3: Aza-Michael Propagation

  • Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C).

  • Stir continuously for 4 to 6 hours.

Step 4: In-Process Control (IPC) - Self-Validation

  • Withdraw a 50 µL aliquot and dilute in 1 mL of mobile phase.

  • Analyze via HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient) or TLC (Ninhydrin stain).

  • Validation Check: The reaction is deemed complete when the maleamic acid peak (UV 210 nm) is <2% of its initial area. If incomplete, continue stirring for 2 hours and re-test.

Step 5: Isoelectric Precipitation and Isolation

  • Once validated, cool the reaction mixture back to 0–5 °C.

  • Carefully add 1M HCl dropwise to adjust the pH to approximately 6.5–7.0 (the calculated isoelectric point of the zwitterionic product).

  • Slowly add 150 mL of ice-cold absolute ethanol while stirring to induce precipitation.

  • Causality Note: The target molecule is highly polar. Reducing the dielectric constant of the solvent with ethanol forces the zwitterion out of solution, leaving the highly soluble EDA hydrochloride salts dissolved.

Step 6: Filtration and Drying

  • Collect the white to off-white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 25 mL portions of cold ethanol to remove unreacted EDA and trace impurities.

  • Dry the product in a vacuum oven at 40 °C for 12 hours.

Data Presentation & Analytical Validation

To ensure trust and reproducibility, compare your synthesized batch against the standardized quantitative metrics provided in the tables below.

Table 1: Reaction Optimization and Yield Causality

EDA EquivalentsTemperature ProfileReaction TimeIPC ConversionIsolated YieldObservation / Causality
1.0 eq25 °C (No cooling)4 hours70%45%High bis-adduct formation; poor selectivity.
2.0 eq0 °C then 25 °C6 hours88%68%Moderate yield; some unreacted starting material.
3.0 eq 0 °C then 25 °C 5 hours >98% 85% Optimal conditions; excess EDA drives kinetics.
3.0 eq50 °C (Heating)2 hours>95%30%Product degradation; amide hydrolysis observed.

Table 2: Expected Analytical Profiling

Analytical MethodTarget Specification / Expected ResultPurpose in Validation
ESI-MS (Positive Mode) m/z 176.1 [M+H]⁺Confirms molecular weight (MW = 175.19 g/mol ).
¹H NMR (D₂O, 400 MHz) δ 2.50 (d, 2H), 2.75-2.90 (m, 4H), 3.45 (t, 1H)Verifies regioselective C3 addition (CH adjacent to amide).
FT-IR (ATR) 3300-3100 cm⁻¹ (N-H, O-H), 1660 cm⁻¹ (Amide C=O), 1580 cm⁻¹ (COO⁻)Confirms presence of primary amide and carboxylate functional groups.
HPLC Purity > 95% Area Under Curve (AUC)Ensures suitability for downstream biological or material applications.

References

  • Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs Source: MDPI URL:3

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: Frontiers in Chemistry URL:2

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins Source: Biochemical Society Transactions (PMC) URL:1

  • Electroactive Nanogel Formation by Reactive Layer-by-Layer Assembly of Polyester and Branched Polyethylenimine via Aza-Michael Addition Source: ACS Publications (Langmuir) URL:4

Sources

Application

Topic: Mass Spectrometry Fragmentation Pattern of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol and theoretical elucidation of the mass spectrometry fragmentation pattern o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and theoretical elucidation of the mass spectrometry fragmentation pattern of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. Due to the compound's high polarity, a Hydrophilic Interaction Chromatography (HILIC) method coupled with tandem mass spectrometry (LC-MS/MS) is presented as the optimal analytical approach. We explore the ionization characteristics of the molecule and predict its fragmentation pathways under Collision-Induced Dissociation (CID), offering insights for structural confirmation, metabolite identification, and quantitative analysis in complex matrices. This guide is intended for researchers in drug development and metabolomics requiring robust analytical methods for polar, amine-containing small molecules.

Introduction

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is a complex, polyfunctional small molecule characterized by its high polarity. Its structure incorporates a carboxylic acid, a primary amide (carbamoyl), a secondary amine, and a primary amine. These functional groups make it an interesting candidate in fields such as drug discovery, where polyamines and amino acid derivatives are frequently explored for their biological activity.

Characterizing and quantifying such a molecule requires a highly sensitive and specific analytical technique. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the premier tool for this purpose.[1] However, the molecule's hydrophilicity poses a significant challenge for traditional reversed-phase chromatography. Therefore, a specialized approach is necessary for effective separation and analysis.

This document outlines a comprehensive LC-MS/MS protocol using Hydrophilic Interaction Chromatography (HILIC) for robust retention and separation.[2] Furthermore, it provides a detailed, mechanistically-grounded prediction of the compound's fragmentation pattern in the gas phase, which is crucial for building selective MRM/SRM methods and confirming its identity in experimental samples.

Molecular Properties and Ionization Strategy

Molecular Structure and Properties

The first step in developing an MS method is to understand the analyte's structure. Based on the IUPAC name, the proposed structure for 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is as follows:

  • Molecular Formula: C₆H₁₃N₃O₃

  • Monoisotopic Mass: 175.0957 g/mol

  • Key Functional Groups: Carboxylic acid (-COOH), primary amide (-CONH₂), secondary amine (-NH-), primary amine (-NH₂)

Ionization

Given the presence of two highly basic amine groups, the molecule is expected to ionize readily in positive mode Electrospray Ionization (ESI+). Protonation will occur at the most basic sites, which are the primary and secondary amines, to form the protonated molecule [M+H]⁺ at a theoretical m/z of 176.1035. The use of an acidic mobile phase modifier, such as formic acid, will facilitate this protonation and enhance signal intensity.[3]

Experimental Protocol: HILIC-MS/MS Analysis

This protocol is designed for a standard LC-MS/MS system, such as a triple quadrupole or Q-TOF mass spectrometer.

Materials and Reagents
  • Analyte: 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

  • Solvents: LC-MS grade Water, Acetonitrile (ACN)

  • Mobile Phase Additive: LC-MS grade Formic Acid (FA)

  • Sample Diluent: 80:20 ACN:Water (v/v) with 0.1% FA

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade water.

  • Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the sample diluent (80:20 ACN:Water + 0.1% FA).

  • Vortex the solution thoroughly.

  • Transfer the working solution to an autosampler vial for injection.

Liquid Chromatography (HILIC) Method

The high polarity of the analyte makes HILIC the preferred separation technique, as it provides retention for compounds that elute in or near the void volume in reversed-phase chromatography.[4][5]

ParameterValueRationale
Column Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)Provides excellent retention and peak shape for polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAqueous component for elution in HILIC. FA aids ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for retention in HILIC.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 2 µL
Gradient 0-1 min: 95% B; 1-7 min: 95% to 50% B; 7-8 min: 50% B; 8-8.1 min: 50% to 95% B; 8.1-10 min: 95% BA shallow gradient is used to effectively separate polar compounds.
Mass Spectrometry Method
ParameterValueRationale
Ionization Mode ESI, PositiveOptimal for molecules with basic amine groups.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 150 °C
Desolvation Temp. 400 °CEnsures efficient solvent evaporation.
Gas Flow Instrument-specific (e.g., Cone: 50 L/hr, Desolvation: 800 L/hr)Optimize for signal stability and intensity.
MS1 Scan Range m/z 50 - 250Covers the expected precursor ion.
MS/MS Precursor m/z 176.10The [M+H]⁺ ion.
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) or stepped (15, 25, 35 eV)Allows for comprehensive fragmentation analysis. Low energy CID (<100 eV) is standard for small molecules.[6][7]

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]⁺ (m/z 176.10) is directed by the location of the charge, which mobilizes during the collision-induced dissociation (CID) process.[8] The most probable cleavages occur at the weakest bonds and result in stable neutral losses or fragment ions. The primary fragmentation pathways are expected to involve the loss of small, stable neutral molecules and cleavages adjacent to the nitrogen atoms and the substituted alpha-carbon.

G parent [M+H]⁺ m/z 176.10 C₆H₁₄N₃O₃⁺ frag1 m/z 159.08 C₆H₁₁N₂O₃⁺ parent->frag1 -NH₃ (17.03) frag2 m/z 158.09 C₆H₁₂N₃O₂⁺ parent->frag2 -H₂O (18.01) frag3 m/z 132.08 C₅H₁₀N₂O₂⁺ parent->frag3 -CONH₂ (44.02) frag5 m/z 74.06 C₂H₈N₃O⁺ parent->frag5 -C₃H₂O₂ (70.01) frag6 m/z 44.05 C₂H₆N⁺ parent->frag6 -C₄H₈NO₃ (118.05) frag4 m/z 130.07 C₅H₈N₂O₂⁺ frag2->frag4 -CO (28.01)

Sources

Method

Application Note: A High-Throughput Screening Assay for Inhibitors of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid's Target Enzyme

Abstract This application note describes a robust, automated, and miniaturized biochemical assay protocol for the high-throughput screening (HTS) of potential inhibitors targeting a hypothetical enzyme for which 3-[(2-Am...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, automated, and miniaturized biochemical assay protocol for the high-throughput screening (HTS) of potential inhibitors targeting a hypothetical enzyme for which 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is a lead compound. The protocol is designed for a 384-well plate format and utilizes a fluorescence intensity-based readout, a common and highly sensitive method in drug discovery.[1][2][3] We provide a detailed workflow from assay development and optimization to primary screening, hit confirmation, and dose-response analysis. Furthermore, this document outlines critical assay validation parameters, including the Z'-factor, to ensure data quality and reliability for large-scale screening campaigns.[4][5][6]

Introduction: The Need for a Novel HTS Assay

The compound 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid represents a novel chemical scaffold with potential therapeutic applications. While its exact biological target is under investigation, its structural features suggest it may interact with enzymes that have roles in critical disease pathways. For the purpose of this application note, we will consider its target to be "Novel Protease A" (NPA), a hypothetical serine protease implicated in inflammatory diseases. The discovery of potent and selective inhibitors for targets like NPA is a key objective in modern drug discovery.[7][8]

High-throughput screening (HTS) is an essential methodology that enables the rapid testing of large compound libraries to identify initial "hits".[8][9][10] This document provides a comprehensive guide for establishing a reliable HTS assay for NPA inhibitors, which can be adapted for similar enzyme targets.

Assay Principle: Fluorescence-Based Detection

The assay is based on the enzymatic activity of NPA on a synthetic fluorogenic substrate.[11] In its intact form, the substrate's fluorescence is internally quenched. Upon cleavage by NPA, a fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence intensity. Small molecule inhibitors of NPA will prevent this cleavage, leading to a low fluorescence signal. This "turn-on" fluorescence system provides a robust and sensitive detection method suitable for HTS.[1][2]

cluster_0 No Inhibition cluster_1 Inhibition NPA NPA Products Cleaved Substrate (Fluorescent) NPA->Products Cleavage Substrate Fluorogenic Substrate (Quenched) Substrate->NPA NPA_i NPA No_Reaction No Signal Increase NPA_i->No_Reaction Inhibitor Inhibitor Inhibitor->NPA_i Substrate_i Fluorogenic Substrate (Quenched) Substrate_i->NPA_i

Caption: Assay principle for NPA inhibitor screening.

Materials and Reagents

  • Enzyme: Recombinant Human Novel Protease A (NPA)

  • Substrate: Fluorogenic NPA substrate

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Positive Control: A known, potent NPA inhibitor (e.g., a tool compound)

  • Test Compounds: Compound library dissolved in 100% DMSO

  • Plates: 384-well, black, flat-bottom, low-volume polystyrene plates

  • Instrumentation:

    • Automated liquid handler

    • Multimode microplate reader with fluorescence intensity detection capabilities

    • Centrifuge with plate carriers

Assay Development and Optimization

Prior to initiating a full-scale screen, the assay must be meticulously optimized to ensure its robustness and reliability.[12][13]

start Start Optimization enzyme_titration Enzyme Titration Determine optimal [NPA] for linear reaction kinetics. start->enzyme_titration substrate_titration Substrate Titration Determine Km and optimal [Substrate] (e.g., at Km). enzyme_titration->substrate_titration dmso_tolerance DMSO Tolerance Assess assay performance at various DMSO concentrations. substrate_titration->dmso_tolerance z_factor Z'-Factor Determination Validate assay window and variability with controls. dmso_tolerance->z_factor end_opt Optimized Assay z_factor->end_opt Z' > 0.5

Caption: Workflow for HTS assay optimization.

Step-by-Step Optimization Protocol:
  • Enzyme Concentration: Determine the optimal NPA concentration that yields a linear reaction rate over the desired incubation time (e.g., 60 minutes) and provides a strong signal-to-background ratio.

  • Substrate Concentration: Titrate the substrate at the optimized enzyme concentration to determine the Michaelis-Menten constant (Km). For inhibitor screening, a substrate concentration at or near the Km is often optimal.

  • DMSO Tolerance: Since compound libraries are typically stored in DMSO, it's crucial to assess the assay's tolerance to this solvent. The final DMSO concentration should not significantly impact enzyme activity. A concentration of 1% or less is generally acceptable.[14]

  • Signal Stability: Ensure that the fluorescent signal is stable over the time required to read a full batch of plates.

High-Throughput Screening Protocol

The following protocol is for a primary screen of a compound library at a single concentration (e.g., 10 µM).

Plate Layout:
  • Columns 1-2: Negative Controls (enzyme + substrate + DMSO, no inhibitor) - Represents 0% inhibition.

  • Columns 23-24: Positive Controls (enzyme + substrate + potent inhibitor) - Represents 100% inhibition.

  • Columns 3-22: Test Compounds.

Automated HTS Workflow:

start Start HTS dispense_compounds Dispense Compounds & Controls (e.g., 50 nL) start->dispense_compounds dispense_enzyme Dispense NPA Enzyme Solution (e.g., 5 µL) dispense_compounds->dispense_enzyme pre_incubation Pre-incubate (e.g., 15 min at RT) Allows compound-enzyme interaction. dispense_enzyme->pre_incubation dispense_substrate Dispense Fluorogenic Substrate (e.g., 5 µL) to initiate reaction. pre_incubation->dispense_substrate incubation Incubate (e.g., 60 min at RT, protected from light) dispense_substrate->incubation read_plate Read Fluorescence Intensity (e.g., Ex/Em = 485/520 nm) incubation->read_plate end_hts Data Analysis read_plate->end_hts

Caption: Automated workflow for the primary HTS.

Data Analysis and Hit Identification

Primary Screen Analysis:
  • Calculate Percent Inhibition: The activity of each test compound is normalized to the controls on the same plate using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Hit Selection: A "hit" is defined as a compound that exhibits an inhibition level greater than a predetermined threshold, typically three times the standard deviation of the negative controls or a fixed cutoff (e.g., >50% inhibition).

Confirmatory and Dose-Response Analysis:

Hits from the primary screen must be re-tested to confirm their activity and to determine their potency (IC50).[15]

  • Confirmation: Re-test the primary hits under the same assay conditions.

  • Dose-Response: Test confirmed hits in a 10-point, 3-fold serial dilution (e.g., from 100 µM to 0.005 µM) to generate a dose-response curve.

  • IC50 Calculation: Fit the dose-response data to a four-parameter logistic model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16][17]

Assay Validation and Quality Control

The quality and reliability of an HTS assay are assessed using statistical parameters.[14][18] The Z'-factor is a widely accepted standard for evaluating assay quality.[4][5][19][20]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Assay Performance Benchmarks:

ParameterAcceptance CriteriaDescription
Z'-Factor ≥ 0.5Indicates an excellent assay with a large separation between control signals and low data variability.[4][5][18]
Signal-to-Background (S/B) > 5A high ratio ensures that the signal is clearly distinguishable from the background noise.
Coefficient of Variation (%CV) < 10%Low %CV for controls indicates good reproducibility and precision of the assay.[18]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (< 0.5) High data variability; small signal window.Re-optimize enzyme/substrate concentrations; check liquid handler precision.[21]
High %CV in Controls Inconsistent dispensing; reagent instability.Service liquid handlers; prepare fresh reagents daily; ensure proper mixing.[13]
False Positives Compound autofluorescence; light scattering by precipitated compounds.Perform a counter-screen without the enzyme to identify interfering compounds.[9]
Steep Dose-Response Curves Compound aggregation; non-specific inhibition.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer; perform orthogonal validation assays.[22]

Conclusion

The protocol detailed in this application note provides a validated, high-performance fluorescence-based assay for the high-throughput screening of inhibitors against the hypothetical Novel Protease A. By adhering to the outlined optimization, execution, and validation steps, researchers can efficiently and reliably screen large compound libraries to identify promising lead candidates for further drug development. The principles and methodologies described herein are broadly applicable to a wide range of enzymatic targets.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. vertexaisearch.cloud.google.com.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry.
  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • Bioluminescent Assays for High-Throughput Screening.
  • Z-factor. Grokipedia.
  • A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • Advances in luminescence-based technologies for drug discovery. PMC.
  • Simple Absorbance-Based Assays for Ultra-High Throughput Screening. PubMed.
  • Bioluminescent assays for high-throughput screening. PubMed.
  • High-throughput assays for promiscuous inhibitors. PubMed.
  • Development of fluorescence-based high-throughput screening assays: choice of appropriate instrument
  • How Are Biochemical Assays Used in High-Throughput Screening?.
  • On HTS: Z-factor. On HTS.
  • High-Throughput Screening of Inhibitors.
  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
  • A Grid Algorithm for High Throughput Fitting of Dose-Response Curve D
  • Luminescence Assays: Types, Mechanism & Applic
  • Z-factor. Wikipedia.
  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Royal Society of Chemistry.
  • Screening Assay Development: How to avoid pitfalls. Chicago Biomedical Consortium.
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases.
  • High-Throughput Dose-Response D
  • Statistical analysis of dose-response curves. Wiley Analytical Science.
  • Dose-Response Modeling of High-Throughput Screening D
  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • Small Compound Screening Overview. Target Discovery Institute, University of Oxford.
  • How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • High-throughput screening (HTS). BMG LABTECH.
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. repository.library.northeastern.edu.
  • 3-((2-Aminoethyl)amino)propanoic acid | C5H12N2O2. PubChem.
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the reaction yield of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid synthesis

Welcome to the technical support center for the synthesis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The information provided herein is based on established chemical principles and field-proven insights.

Introduction: Understanding the Synthesis

The synthesis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid, a derivative of asparagine, typically involves a key transformation: the formation of an amide bond and a secondary amine linkage. A common synthetic route involves the reaction of a precursor containing a carboxylic acid and an amide with ethylenediamine. This process, while conceptually straightforward, is often plagued by challenges that can significantly impact the reaction yield and the purity of the final product.

Two primary synthetic strategies are generally considered:

  • Direct Amidation/Condensation: This involves the reaction of a suitable carboxylic acid-containing precursor with ethylenediamine. This approach often requires activating agents to facilitate amide bond formation under milder conditions, as direct thermal condensation can lead to degradation.[1][2][3]

  • Michael Addition: An alternative route involves the conjugate addition (Michael addition) of ethylenediamine to an α,β-unsaturated carbonyl compound, such as an acrylamide derivative.[4][5][6] This method can be effective but is also susceptible to side reactions.

This guide will address common issues encountered in both approaches and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific questions and problems that may arise during the synthesis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid.

FAQ 1: Low or No Product Formation

Question: I am seeing very low to no yield of my desired product. What are the likely causes and how can I address them?

Answer: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

  • Reagent Integrity:

    • Ethylenediamine: This reagent is hygroscopic and can absorb atmospheric CO2. Ensure you are using a fresh or properly stored bottle. If the liquid has a deep yellow color, consider distillation before use.[7]

    • Carboxylic Acid Precursor: Verify the purity of your starting material. Impurities can interfere with the reaction.

    • Solvents: Ensure anhydrous conditions if your reaction is sensitive to water. Moisture can quench activating agents and hydrolyze intermediates.

  • Reaction Conditions:

    • Temperature: Direct amidation often requires elevated temperatures to drive off water.[1][2] However, excessive heat can lead to degradation. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

    • pH: The pH of the reaction mixture can be critical, especially in Michael additions. For the addition of amines to acrylamides, a slightly basic pH (around 9) is often optimal to ensure the amine is sufficiently nucleophilic.[5]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the consumption of starting materials to determine the optimal reaction time.

  • Carboxylic Acid Activation (for condensation reactions):

    • Direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the poor leaving group nature of the hydroxyl group (-OH).[1][2]

    • Coupling Agents: Consider using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid.[1][2] These reagents facilitate amide bond formation under milder conditions.

    • Conversion to a More Reactive Intermediate: Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride or an ester prior to reaction with ethylenediamine.[1]

FAQ 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired product. What are the common side reactions?

Answer: The presence of multiple products is a strong indicator of side reactions. The bifunctional nature of ethylenediamine is a primary contributor to this issue.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Di-acylation/Di-addition Both amine groups of ethylenediamine react with the precursor, leading to a symmetrical bis-adduct.Use a molar excess of ethylenediamine to favor the mono-substituted product.
Polymerization Intermolecular reactions between the product molecules can lead to the formation of polyamides.Use dilute reaction conditions to favor intramolecular reactions or mono-substitution over intermolecular polymerization.
Intramolecular Cyclization The mono-acylated intermediate can undergo intramolecular cyclization to form a piperazin-2-one derivative.Control the reaction temperature and consider using protecting groups on one of the amine functionalities of ethylenediamine.
Retro-Michael Addition In Michael addition reactions, the addition of the amine to the acrylamide can be reversible, especially at elevated temperatures.[4][6]Maintain a moderate reaction temperature and consider reaction conditions that favor the forward reaction.

Visualizing the Di-acylation Side Reaction

Diacylation Ethylenediamine H₂N-CH₂-CH₂-NH₂ (Ethylenediamine) Mono_adduct R-CO-NH-CH₂-CH₂-NH₂ (Desired Mono-adduct) Ethylenediamine->Mono_adduct Precursor R-COOH (Carboxylic Acid Precursor) Precursor->Mono_adduct 1st Acylation Di_adduct R-CO-NH-CH₂-CH₂-NH-CO-R (Di-acylated Byproduct) Precursor->Di_adduct Mono_adduct->Di_adduct 2nd Acylation (Side Reaction)

Caption: Di-acylation as a common side reaction.

FAQ 3: Product Purification Challenges

Question: My product is difficult to purify. What purification strategies are recommended?

Answer: The polar nature of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid and potential impurities can make purification challenging.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems. A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent can be effective.

  • Column Chromatography:

    • Normal Phase: Due to the high polarity of the product, normal-phase silica gel chromatography may require highly polar mobile phases (e.g., dichloromethane/methanol/ammonia mixtures).

    • Reverse Phase: Reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a modifier like trifluoroacetic acid (TFA) or formic acid can be a good option.

  • Ion-Exchange Chromatography: Given the presence of both amino and carboxylic acid groups, ion-exchange chromatography can be a powerful purification technique.

    • Cation Exchange: At a low pH, the amino groups will be protonated, and the molecule will bind to a cation exchange resin. Elution can be achieved by increasing the pH or the salt concentration.

    • Anion Exchange: At a high pH, the carboxylic acid will be deprotonated, allowing the molecule to bind to an anion exchange resin. Elution can be performed by decreasing the pH or increasing the salt concentration.

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for your specific starting materials.

Protocol 1: Direct Amidation using EDC Coupling

This protocol is a starting point for the direct condensation of a carboxylic acid precursor with ethylenediamine.

Materials:

  • Carboxylic acid precursor

  • Ethylenediamine (3-5 molar equivalents)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Argon or Nitrogen atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid precursor in the chosen anhydrous solvent.

  • Add HOBt and EDC to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve ethylenediamine in the same solvent and add the base (DIPEA or TEA).

  • Slowly add the ethylenediamine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using one of the methods described in the purification section.

Protocol 2: Michael Addition of Ethylenediamine

This protocol outlines the conjugate addition of ethylenediamine to an acrylamide-type precursor.

Materials:

  • Acrylamide precursor

  • Ethylenediamine (3-5 molar equivalents)

  • Methanol or Ethanol

  • Triethylamine (catalytic amount, optional)

Procedure:

  • Dissolve the acrylamide precursor in methanol or ethanol.

  • Add ethylenediamine to the solution. A catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature to 50 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified as described previously.

Analytical Characterization

Accurate characterization of the starting materials, intermediates, and the final product is essential for a successful synthesis.

  • High-Performance Liquid Chromatography (HPLC): A versatile tool for monitoring reaction progress and assessing purity. Both reverse-phase and normal-phase methods can be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial information about the molecular weight of the product and any byproducts, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation of the final product.

  • Amino Acid Analysis: For quantitative analysis, derivatization with reagents like ninhydrin or phenylisothiocyanate (PITC) followed by HPLC can be employed.[8]

Conclusion

Improving the yield of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid synthesis requires a systematic approach to optimization and troubleshooting. By carefully considering reagent quality, reaction conditions, and potential side reactions, and by employing appropriate purification and analytical techniques, researchers can significantly enhance the efficiency and success of this synthesis.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Orliac, A., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters.
  • Chemistry Steps. (2025, October 3). Converting Amines to Amides. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Falcone, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry.
  • Zamora, R., et al. (2010). Model Reactions of Acrylamide with Selected Amino Compounds. Journal of Agricultural and Food Chemistry.
  • Li, C., et al. (2022). Synthesis of L-asparagine Catalyzed by a Novel Asparagine Synthase Coupled With an ATP Regeneration System. Frontiers in Bioengineering and Biotechnology.
  • Semsarilar, M., et al. (2012).
  • Zamora, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. Retrieved from [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the poor aqueous solubility of 3-[(2-Aminoethyl)amino]-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the poor aqueous solubility of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your experimental choices.

Technical Support Bulletin: 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

Introduction: Understanding the Molecule

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is a zwitterionic molecule, possessing both acidic (carboxylic acid) and basic (primary and secondary amine) functional groups. This structure is key to its solubility behavior. Like amino acids, its net charge is highly dependent on the pH of the aqueous environment, and it typically exhibits its lowest solubility at its isoelectric point (pI), where the net charge is zero. The presence of a carbamoyl (amide) group further contributes to its polarity and potential for hydrogen bonding.

Poor aqueous solubility can be a significant hurdle, leading to unreliable results in in vitro assays and challenges in formulation development.[1] This guide will walk you through a logical, step-by-step process to diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid, precipitating out of my aqueous buffer?

A: Precipitation is likely occurring because the pH of your buffer is near the compound's isoelectric point (pI). At the pI, the molecule has a net neutral charge, minimizing its interaction with water and leading to its lowest solubility.[2][3] Small changes in buffer composition or temperature can trigger precipitation if the solution is near saturation.

Q2: What is the single most important factor I should investigate to improve the solubility of this compound?

A: The most critical factor is pH . Due to its zwitterionic nature, the solubility of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is strongly pH-dependent.[4][5] Moving the pH away from the isoelectric point will ionize the molecule, dramatically increasing its solubility.

Q3: Can I just add DMSO to my aqueous buffer to get it to dissolve?

A: While adding a small amount of a co-solvent like Dimethyl sulfoxide (DMSO) is a common practice for kinetic solubility assays in early discovery, it may not be suitable for all applications, especially later-stage development or certain biological assays where DMSO can have off-target effects.[6][] It's a viable initial strategy, but pH adjustment is a more fundamental and often more effective approach for this type of molecule.[]

Q4: Should I try to make a salt form of the compound?

A: Yes, salt formation is an excellent and widely used strategy for improving the solubility and dissolution rates of ionizable drugs.[8][9] For this compound, you could form an acid salt (e.g., a hydrochloride salt) or a base salt (e.g., a sodium salt). This is often considered after a pH-solubility profile has been established.

In-Depth Troubleshooting Guide

This section provides a systematic approach to enhancing the aqueous solubility of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid.

Strategy 1: Systematic pH Adjustment

The first and most crucial step is to determine the compound's pH-solubility profile. This will identify the optimal pH range for your experiments.

The Underlying Principle: Zwitterionic Chemistry

The solubility of amino acids and similar zwitterionic compounds is minimal at their isoelectric point and increases as the pH moves into acidic or basic regions.[2][4]

  • At Low pH (pH < pKa of carboxyl group): The carboxylic acid is protonated (-COOH) and the amino groups are protonated (-NH2+ and -NH3+), resulting in a net positive charge (cationic form).

  • At Isoelectric Point (pI): The carboxylic acid is deprotonated (-COO-) and the amino groups are protonated, resulting in a net zero charge (zwitterionic form). This is the point of minimum solubility.[10]

  • At High pH (pH > pKa of amino groups): The carboxylic acid is deprotonated (-COO-) and the amino groups are deprotonated (-NH- and -NH2), resulting in a net negative charge (anionic form).

Caption: pH-dependent forms of the zwitterionic compound.

This protocol uses the gold-standard shake-flask method to determine thermodynamic solubility.[11]

  • Prepare Buffers: Create a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). Use buffers with appropriate buffering capacity for each pH.

  • Add Excess Compound: Add an excess amount of solid 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid to a known volume of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[11]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the sample with an appropriate mobile phase or solvent for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[1]

  • Data Presentation: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

pH of BufferMeasured Solubility (µg/mL) - Example DataMolecular Form (Predominant)
2.05,500Cationic
4.0850Cationic/Zwitterionic
6.0150Zwitterionic
7.4200Zwitterionic
8.0900Zwitterionic/Anionic
10.06,200Anionic
12.0>10,000Anionic
Caption: Example pH-solubility profile for a zwitterionic compound.
Strategy 2: Salt Formation

If pH adjustment alone is insufficient or not feasible for your final application, creating a stable salt form is the next logical step. Salt formation can significantly improve solubility, dissolution rate, and stability.[8][13]

The Underlying Principle: Disrupting the Crystal Lattice

The zwitterionic form of the compound can form a highly stable crystal lattice through strong intermolecular ionic interactions and hydrogen bonds, leading to low solubility. By forming a salt with a suitable counter-ion (e.g., Cl- or Na+), you create a new solid form with different, often weaker, crystal lattice forces, making it easier for water molecules to solvate the ions.[9]

Caption: Logical workflow for solubility troubleshooting.

  • Dissolution: Dissolve the free-base form of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid in a suitable solvent (e.g., water, methanol, or ethanol).

  • Acidification: Slowly add a stoichiometric amount (e.g., 2.0 equivalents to protonate both amines) of HCl (e.g., as a solution in isopropanol or as aqueous HCl) while stirring.

  • Precipitation/Crystallization: The salt may precipitate directly. If not, the salt can be isolated by adding an anti-solvent (a solvent in which the salt is insoluble, like acetone or diethyl ether) or by evaporating the solvent under reduced pressure.

  • Isolation and Drying: Collect the solid salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and purity using techniques like XRPD, DSC, and NMR. Measure the aqueous solubility of the new salt form using the shake-flask method described previously.

Strategy 3: Use of Co-solvents

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[6][14] This is a common strategy in early-stage research and for creating concentrated stock solutions.

The Underlying Principle: Reducing Solvent Polarity

Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic regions of a solute molecule can be difficult to accommodate. Co-solvents disrupt this network and reduce the dielectric constant of the medium, making it more favorable for solvating less polar molecules or those with significant non-polar regions.[]

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol5 - 40%Generally well-tolerated in many systems.
Propylene Glycol (PG)10 - 60%Common in pharmaceutical formulations.[15]
Polyethylene Glycol 400 (PEG 400)10 - 70%Higher viscosity; very effective solubilizer.[16]
Dimethyl Sulfoxide (DMSO)< 1 - 10%Excellent solubilizer, but can have biological effects. Use with caution.
Caption: Common co-solvents for enhancing aqueous solubility.[6][][15]
  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 10%, 20%, 30% ethanol in water).

  • Determine Solubility: Use the shake-flask method (described in Strategy 1) for each co-solvent mixture to determine the thermodynamic solubility.

  • Analyze Data: Plot solubility versus co-solvent concentration to identify the most effective system for your needs. Be mindful of potential precipitation upon dilution into a fully aqueous medium.[14]

Strategy 4: Advanced Formulation Approaches

For significant solubility challenges, especially in drug development, more advanced techniques may be necessary. These often involve specialized excipients.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can prevent the formation of the stable crystal lattice, leading to higher apparent solubility and dissolution rates.[17][18][19]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, or parts of molecules, forming inclusion complexes that are more water-soluble.[20]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecule. This is particularly effective for hydrophobic compounds.[15]

These advanced methods typically require specialized formulation expertise and equipment.

Summary and Recommendations

Troubleshooting the poor aqueous solubility of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid should follow a logical progression.

  • Characterize First: Always begin by determining the pH-solubility profile . This foundational data will inform all subsequent steps and may provide a simple and immediate solution.

  • Consider Salt Formation: If a simple buffered solution is not practical, creating a stable, highly soluble salt form is the next best approach and a standard industry practice.

  • Use Co-solvents Judiciously: Co-solvents are excellent tools, particularly for stock solutions and screening, but be aware of their potential impact on your experimental system and the risk of precipitation upon dilution.

  • Escalate to Advanced Methods: For complex formulation challenges, explore advanced excipient-based strategies in consultation with formulation specialists.

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges presented by this compound and ensure the reliability and success of your research and development efforts.

References

  • silanetriol)

Sources

Troubleshooting

Optimizing HPLC retention times for 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid analysis

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) retention...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) retention of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid .

Chemical Profiling & The Retention Challenge

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is a highly polar, aliphatic molecule containing a carboxylic acid, a primary amine, a secondary amine, and a primary amide. At physiological pH, it exists as a highly hydrophilic zwitterion. Consequently, it exhibits virtually zero retention on standard C18 reversed-phase (RP) columns, co-eluting with the void volume ( t0​ ).

To achieve robust retention, baseline resolution, and symmetrical peak shapes, scientists must pivot from traditional RP-HPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize pre-column derivatization.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My analyte elutes in the void volume (Rt < 1.5 min) on a standard C18 column. How can I increase retention without derivatization? Expert Answer: You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . Unlike RP-HPLC, which relies on hydrophobic interactions, HILIC uses a polar stationary phase (e.g., Amide, Diol, or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile) [[1]](). The stationary phase adsorbs water from the mobile phase, creating an immobilized aqueous layer. Your highly polar analyte partitions into this water layer, significantly increasing retention time. For amino acid derivatives, an Amide-bonded stationary phase (e.g., BEH Amide) provides superior hydrogen-bonding capabilities and peak shape [[2]]().

Q2: I am using a HILIC column, but my peaks are broad and exhibit severe tailing (Asymmetry factor > 2.0). What is causing this? Expert Answer: Peak tailing in HILIC for polyamines is almost always caused by secondary electrostatic interactions between the basic amine groups of your analyte and unreacted silanols on the silica support. Causality & Fix: You need to optimize the buffer ionic strength and pH. Implement 10 mM to 20 mM Ammonium Formate in both your aqueous and organic mobile phases, and adjust the aqueous portion to pH 3.0 3. The formate buffer provides the necessary ionic strength to mask silanol interactions, while pH 3.0 ensures the carboxylic acid is partially protonated and the amines are fully protonated, standardizing the molecule's ionization state for predictable partitioning. Do not exceed 20 mM if coupling to Mass Spectrometry (MS) to prevent ion source contamination 1.

Q3: Can I use Ion-Pairing Reversed-Phase (IP-RP) chromatography instead of HILIC? Expert Answer: Yes, but with caveats. You can use volatile ion-pairing agents like Heptafluorobutyric acid (HFBA) or Perfluoroheptanoic acid (PFPA) on a C18 column. The hydrophobic tail of the ion-pairing agent embeds into the C18 phase, while the negatively charged head interacts with the protonated amines of your analyte. Warning: Ion-pairing agents cause severe signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) and permanently alter the selectivity of your C18 column. If you are using LC-MS/MS, HILIC is the mandatory best practice 4.

Q4: My sample is dissolved in 100% water, and my HILIC peaks are split. Why? Expert Answer: Injection solvent mismatch. In HILIC, water is the strong eluting solvent [[4]](). Injecting a highly aqueous sample disrupts the immobilized water layer on the stationary phase, causing the analyte to travel rapidly down the column before partitioning can occur. Self-Validating Fix: Dilute your sample in at least 50-75% Acetonitrile prior to injection. If the analyte precipitates, inject a much smaller volume (e.g., 0.5 - 1.0 µL) to allow the mobile phase to instantly dilute the aqueous plug [[1]]().

Part 2: Validated Experimental Protocols

Protocol A: HILIC-MS/MS Method for Underivatized Analysis

This protocol is designed as a self-validating system for the direct analysis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid using an Amide column.

Materials:

  • Column: Ethylene Bridged Hybrid (BEH) Amide column (e.g., 2.1 x 100 mm, 1.7 µm) 2.

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in ultra-pure water, adjusted to pH 3.0 with formic acid 3.

  • Mobile Phase B (Organic): 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water (v/v) 1.

Step-by-Step Workflow:

  • Column Equilibration: Flush the column with 50 column volumes of 100% Mobile Phase B to establish the immobilized water layer. Critical Step: HILIC columns require significantly longer equilibration times than RP columns.

  • Sample Preparation: Dissolve the standard in a diluent of 25:75 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to trap the polar analyte).

    • 1.0 - 5.0 min: Linear gradient to 50% B (Elution phase).

    • 5.0 - 6.0 min: Hold at 50% B (Column wash).

    • 6.0 - 6.1 min: Return to 95% B.

    • 6.1 - 10.0 min: Re-equilibration.

  • Flow Rate & Temperature: Set flow rate to 0.4 mL/min and column oven to 40°C to improve mass transfer and reduce backpressure 3.

  • System Suitability (Self-Validation): Verify that the retention time ( Rt​ ) is > 2.5 min and the tailing factor ( Tf​ ) is < 1.5. If Tf​ > 1.5, verify buffer pH is exactly 3.0.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the expected chromatographic behavior of highly polar amino acid derivatives across different HPLC modalities, demonstrating the empirical superiority of optimized HILIC.

Chromatographic ModeColumn ChemistryMobile Phase AdditiveExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )MS Compatibility
Standard RP-HPLC C18 / C80.1% Formic Acid< 0.2 (Void Volume)N/A (Co-elution)Excellent
Ion-Pairing RP C185 mM HFBA3.5 - 5.01.2 - 1.6Poor (Suppression)
Unoptimized HILIC Bare Silica0.1% Formic Acid2.0 - 3.0> 2.5 (Severe Tailing)Excellent
Optimized HILIC BEH Amide20 mM Amm. Formate (pH 3)4.0 - 6.51.0 - 1.3 (Ideal)Excellent

Part 4: Mechanistic Workflows & Decision Matrices

HPLC_Decision_Tree Start Analyte: 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (Highly Polar Zwitterion) Detect What is your primary detection method? Start->Detect MS LC-MS/MS (Mass Spectrometry) Detect->MS UV HPLC-UV/Vis (Optical Detection) Detect->UV HILIC HILIC Mode (Amide/Zwitterionic Column) No derivatization needed MS->HILIC Preferred Pathway Deriv Pre-column Derivatization (e.g., FMOC/OPA) + C18 RP-HPLC UV->Deriv High Sensitivity IPRP Ion-Pairing RP-HPLC (e.g., HFBA additive) *Causes MS suppression* UV->IPRP Quick/No Prep

Decision matrix for selecting the optimal HPLC mode for highly polar analytes.

HILIC_Mechanism Analyte Target Analyte (Protonated Amines) MobilePhase Mobile Phase (>70% ACN, 20mM Buffer) Analyte->MobilePhase Injection WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Hydrophilic Partitioning StationaryPhase Amide Stationary Phase (Hydrogen Bonding) Analyte->StationaryPhase Electrostatic & H-Bonding MobilePhase->Analyte Elution (Increasing Water) MobilePhase->WaterLayer Hydration WaterLayer->StationaryPhase Adsorption

Multimodal HILIC retention mechanism combining partitioning and electrostatics.

References
  • Thermo Fisher Scientific. "Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection." Thermo Fisher Scientific Application Notes. 1

  • HALO Columns. "Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection." Advanced Materials Technology. 3

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Notes. 2

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Application Notes. 4

Sources

Optimization

Reducing background noise in LC-MS analysis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid

Last Updated: March 21, 2026 Introduction: Understanding the Challenge Welcome to the technical support guide for the LC-MS analysis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. This molecule, a highly polar and...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 21, 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for the LC-MS analysis of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. This molecule, a highly polar and zwitterionic compound, presents unique analytical challenges, primarily related to achieving a low signal-to-noise (S/N) ratio. High background noise can obscure the analyte signal, leading to poor sensitivity, inaccurate quantification, and unreliable results.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will explore the root causes of background noise—from contaminated solvents to complex sample matrices—and provide scientifically grounded, step-by-step solutions to mitigate them.

Physicochemical Properties of the Analyte:

  • High Polarity: Contains multiple amine and carboxylic acid functional groups.

  • Zwitterionic Nature: Likely exists with both positive and negative charges at typical analytical pH ranges.

  • Chelating Potential: Amine and carboxyl groups can interact with metal surfaces in the LC system, leading to poor peak shape.[3]

  • Chromatographic Behavior: Poorly retained on traditional reversed-phase (e.g., C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation mode.[4]

Tier 1: Foundational Troubleshooting - The Usual Suspects

This section addresses the most common and easily rectifiable sources of high background noise. Always start your troubleshooting here.

Q1: My baseline is high and noisy in my blank (no injection) and solvent injections. What's the first thing I should check?

A1: Suspect your mobile phase and system contamination. A consistently high background across all runs, even without a sample injection, points directly to contaminants within your LC-MS system or the solvents you are using.[1][5]

The Causality: LC-MS systems are incredibly sensitive and can detect trace-level impurities. The most common sources are the solvents and additives used for the mobile phase. Low-purity solvents can contain a host of interferences, including plasticizers (like phthalates), polyethylene glycols (PEGs), and other manufacturing residues.[6][7][8] These contaminants accumulate in the system and on the column, constantly leaching into the flow and creating a high, persistent chemical background.[5][6]

Step-by-Step Protocol: System & Solvent Verification

  • Use High-Purity Reagents: Immediately switch to the highest purity solvents and additives available (e.g., LC-MS or Optima grade).[9][10][11] Never use HPLC-grade for sensitive MS applications, as it can contain significantly more impurities.[9]

  • Prepare Fresh Mobile Phase: Aqueous mobile phases are susceptible to microbial growth, which can create significant noise. Prepare fresh aqueous mobile phases daily and discard any unused portions.[10][12] Adding a small amount of organic solvent (5-10%) can inhibit growth if storage is necessary.[10]

  • Clean Glassware Properly: Never wash mobile phase bottles or other glassware with detergents, as residues are a major source of ion suppression and background noise.[10][13][14] Rinse thoroughly with high-purity water and the final solvent to be used.[12][15]

  • System Flush: If fresh, high-purity solvents do not resolve the issue, perform a system flush to remove accumulated contaminants. Isopropanol (IPA) is an excellent solvent for this purpose as it can solubilize a wide range of polar and non-polar residues.[16]

    • Disconnect the column.

    • Place all solvent lines (A, B, C, D) into a bottle of 100% LC-MS grade isopropanol.

    • Flush the system to waste at a low flow rate (e.g., 0.2 mL/min) overnight (12-16 hours) to allow contaminants to dissolve.[16]

    • Increase the flow rate for a final, shorter flush (e.g., 0.5 mL/min for 30 minutes).[16]

    • Re-equilibrate the system with your initial mobile phase conditions and re-run a blank.

Reagent/Component Recommended Grade Rationale
WaterLC-MS Grade or 18.2 MΩ·cm UltrapureMinimizes ionic and organic contaminants.[9][15]
Acetonitrile/MethanolLC-MS Grade or equivalentLow residue upon evaporation, crucial for ESI.[9][10]
Formic Acid/Ammonium FormateHigh Purity (>99%), LC-MS GradeVolatile additives that aid ionization without leaving residue.[13][17][18]
GlasswareDedicated for MS usePrevents cross-contamination from other lab activities.[5]

Tier 2: Method & Sample-Specific Noise Reduction

If the foundational checks don't solve the problem, the issue may lie with the interaction between your sample, your chosen method, and the instrument.

Q2: My solvent blanks look clean, but the background noise increases dramatically when I inject my extracted sample. What's happening?

A2: You are likely observing matrix effects. The "matrix" refers to all the components in your sample except for your target analyte (e.g., salts, proteins, lipids, metabolites).[19] These co-extracted substances can interfere with the ionization of your analyte in the MS source, a phenomenon known as ion suppression or enhancement, which often manifests as high, unstable background noise.[19][20][21]

The Causality: In Electrospray Ionization (ESI), analytes compete for charge and access to the droplet surface to become gas-phase ions.[9] If co-eluting matrix components are present in high concentrations, they can dominate this process, suppressing the signal of your target analyte and creating a high chemical noise floor.[14][22] For bioanalytical samples (plasma, urine, tissue), phospholipids are a particularly notorious cause of matrix effects.

Step-by-Step Protocol: Mitigating Matrix Effects

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before injection.[19][23]

    • Protein Precipitation (PPT): A fast but "dirty" method. While it removes proteins, many other matrix components, like phospholipids, remain.[24] It is often insufficient for high-sensitivity assays.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. By choosing appropriate solvents and adjusting pH, you can selectively extract the analyte while leaving many interferences behind.[23][24]

    • Solid-Phase Extraction (SPE): The most powerful technique for cleanup.[25][26] For a polar, zwitterionic compound like yours, a Mixed-Mode SPE sorbent (combining ion-exchange and reversed-phase mechanisms) is highly recommended. This allows for strong retention of the analyte while enabling rigorous washing steps to remove neutral and weakly-retained interferences.[23]

  • Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the matrix components.

    • HILIC is Key: As mentioned, HILIC is ideal for retaining this polar analyte.[4] The high organic content of HILIC mobile phases also aids in more efficient desolvation and ionization in the ESI source.[27]

    • Adjust Gradient: Modify your gradient elution to increase the separation between your analyte's peak and the large, unretained matrix peak that often appears at the solvent front.

    • Use a Diverter Valve: Program a diverter valve to send the initial, unretained portion of the eluent (containing salts and other highly polar matrix components) to waste instead of the MS source.[28]

Q3: I'm using HILIC, but my peak shape is poor and the baseline is still unstable. What mobile phase additives should I use?

A3: Mobile phase additives are critical for both good chromatography and efficient ionization, but the wrong choice can increase noise. For HILIC analysis of a zwitterionic compound, buffered mobile phases are essential to control the analyte's charge state and ensure consistent interaction with the stationary phase.

The Causality: Additives like formic acid, ammonium formate, or ammonium acetate serve two purposes: they control pH and provide counter-ions to improve peak shape, and they act as a source of protons (or facilitate deprotonation) in the ESI source.[17][18][29] However, they must be volatile to avoid contaminating the mass spectrometer.[13][17] Non-volatile buffers like phosphates (e.g., PBS) are incompatible with MS and will rapidly contaminate the system and suppress the signal.[22]

Recommended Mobile Phase Starting Point for HILIC:

Component Mobile Phase A (Aqueous) Mobile Phase B (Organic) Typical Concentration
Solvent LC-MS Grade WaterLC-MS Grade Acetonitrile-
Additive Ammonium FormateFormic Acid10-20 mM (Ammonium Formate), 0.1% (Formic Acid)

Protocol for Additive Optimization:

  • Start with Ammonium Formate: A combination of ammonium formate and formic acid often provides excellent peak shape and high sensitivity for polar, zwitterionic compounds in HILIC mode under positive ionization.[27]

  • Test Different Concentrations: The optimal concentration of buffer can vary. Test a range from 5 mM to 20 mM. Too little buffer may result in poor peak shape, while too much can sometimes lead to signal suppression or increased background.

  • Ensure Purity: Always use the highest purity additives available. Low-quality additives are a significant source of background ions and metal adducts (e.g., sodium, potassium), which can reduce the intensity of your target protonated analyte ion.[17]

Tier 3: Advanced System & Workflow Optimization

If you have addressed the fundamentals and method-specific issues, it's time to look at more advanced sources of noise and system-level optimizations.

Q4: I've tried everything above, but a persistent, rolling, or spiking background remains. What other sources should I investigate?

A4: At this stage, you should suspect contamination from system components, gas supplies, or autosampler carryover. This type of noise is often more sporadic and can be difficult to diagnose.

The Causality: Contaminants can leach from various plastic components in the flow path, such as tubing, fittings, and solvent frits.[6][30] Additionally, the nitrogen gas used for nebulization and drying can be a source of contamination if not properly filtered. Finally, if a previous, highly concentrated sample was run, it can adsorb to surfaces in the autosampler needle or injection valve, leading to carryover that appears as background noise in subsequent runs.

Troubleshooting_Workflow Start High Background Noise Detected Check_Blank Q: Is noise present in solvent blank? Start->Check_Blank Check_Sample Q: Is noise only in sample injection? Check_Blank->Check_Sample No System_Contam A: System/Mobile Phase Contamination Check_Blank->System_Contam Yes Matrix_Effect A: Sample Matrix Effect Check_Sample->Matrix_Effect Yes Solvent_Purity Use LC-MS Grade Solvents & Additives System_Contam->Solvent_Purity Improve_SPE Optimize Sample Prep (e.g., Mixed-Mode SPE) Matrix_Effect->Improve_SPE System_Flush Perform System Flush (Isopropanol) Solvent_Purity->System_Flush Check_Carryover Q: Is noise decreasing over multiple blank injections? System_Flush->Check_Carryover Optimize_LC Improve LC Separation (Gradient, Divert Valve) Improve_SPE->Optimize_LC Optimize_LC->Check_Carryover Carryover_Issue A: Autosampler Carryover Check_Carryover->Carryover_Issue Yes Final_Check Q: Is noise still present? Check_Carryover->Final_Check No Clean_Autosampler Develop & Implement Aggressive Needle Wash Carryover_Issue->Clean_Autosampler Advanced_Source A: Advanced Sources (Gas, Hardware Leachables) Final_Check->Advanced_Source Yes Check_Gas Check/Filter N2 Gas Supply Advanced_Source->Check_Gas Check_Hardware Inspect/Replace PEEK Tubing, Frits, and Seals Check_Gas->Check_Hardware

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid

Welcome to the technical support center for the chiral resolution of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for this specific and often challenging separation. The inherent polarity and multiple chiral centers of this molecule necessitate a nuanced approach to chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Challenge of Polar Analyte Separation

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is a polar, zwitterionic compound, making its separation on many common polysaccharide-based chiral stationary phases (CSPs) difficult.[1] These molecules often exhibit poor solubility in the non-polar solvents typically used in normal-phase chromatography.[1] Furthermore, their ability to exist in different ionic states can lead to complex interactions with the stationary phase, resulting in poor peak shape and resolution.[1]

Direct analysis of such underivatized amino acids is preferable to avoid extra steps and potential impurities from derivatization.[1] This guide focuses on direct chiral HPLC methods, addressing the common hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no resolution between the enantiomers?

A1: Poor resolution in chiral HPLC can be attributed to several factors, including an inappropriate chiral stationary phase (CSP), a non-optimized mobile phase, incorrect column temperature, or a column that has lost efficiency.[2] A systematic approach to method development is crucial for achieving the desired separation.[2]

Q2: How does temperature impact the separation of my enantiomers?

A2: Temperature plays a complex and often unpredictable role in chiral recognition.[3] Generally, lower temperatures can enhance the subtle molecular interactions required for enantiomeric differentiation, thereby increasing selectivity.[2] Conversely, higher temperatures may improve peak efficiency and shape.[2][4] It's also possible for an increase in temperature to improve resolution or even reverse the elution order of the enantiomers.[2] Therefore, precise temperature control and optimization are critical for each specific separation.[2]

Q3: What causes peak tailing and how can I fix it?

A3: Peak tailing, where the latter half of the peak is broader than the front, is often due to secondary interactions between your analyte and the stationary phase. For silica-based columns, this can be interactions with residual silanol groups.[2] Other potential causes include column overload, an unsuitable mobile phase pH, or excessive extra-column dead volume.[2]

Q4: I'm observing "ghost peaks" in my chromatogram. What are they and where do they come from?

A4: Ghost peaks are unexpected peaks that can appear in your chromatogram, particularly during gradient runs.[2] They can stem from impurities in your mobile phase, the sample solvent, or carryover from previous injections in the autosampler.[2]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve common issues encountered during the chiral separation of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase Yes screen_csp Screen other CSPs csp->screen_csp No temperature Optimize Temperature mobile_phase->temperature resolution_improved Resolution Improved mobile_phase->resolution_improved Success column_health Check Column Health temperature->column_health significant_improvement Significant Improvement temperature->significant_improvement Success partial_improvement Partial Improvement column_health->partial_improvement Partial Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:
  • Verify Chiral Stationary Phase (CSP) Selection:

    • Question: Is the chosen CSP suitable for a polar, zwitterionic analyte?

    • Insight: For underivatized amino acids like the target molecule, macrocyclic glycopeptide-based CSPs (e.g., those based on teicoplanin or vancomycin) are often more successful than polysaccharide-based phases.[1][5] Crown-ether CSPs are also particularly well-suited for separating D- and L-amino acid enantiomers.[6][7]

    • Protocol: CSP Screening

      • Prepare a racemic standard of your analyte in a suitable solvent.

      • For each candidate column, run a generic gradient or isocratic method. For reversed-phase, a starting point could be an Acetonitrile/water mobile phase with a buffer.

      • Examine the chromatograms for any indication of peak splitting or separation. Even a slight shoulder on a peak suggests potential for optimization.

  • Optimize Mobile Phase Composition:

    • Question: Is the mobile phase composition ideal for achieving chiral recognition?

    • Insight: For polar analytes on macrocyclic glycopeptide CSPs, reversed-phase or polar organic/ionic modes are often effective.[8][9] The choice of organic modifier, pH, and additives can dramatically impact selectivity.

    • Protocol: Mobile Phase Optimization

      • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase.

      • pH Adjustment: For zwitterionic compounds, pH is critical. Adjust the mobile phase pH using volatile buffers like ammonium formate or ammonium acetate to control the ionization state of the analyte.

      • Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape by competing with the analyte for active silanol sites.[2] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) can be beneficial.[2]

  • Optimize Column Temperature:

    • Question: How is temperature affecting the separation?

    • Insight: The effect of temperature on chiral separations is complex and should be investigated empirically.[10]

    • Protocol: Temperature Optimization

      • Start with the column at ambient temperature (e.g., 25°C).

      • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and analyze the sample at each step.[2]

      • If resolution doesn't improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).[2]

      • Monitor resolution and peak shape at each temperature to find the optimum.

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

start Peak Tailing Observed overload Rule out Column Overload start->overload mobile_phase Optimize Mobile Phase pH and Additives overload->mobile_phase Not Overloaded peak_shape_improved Peak Shape Improved overload->peak_shape_improved Improved column_health Check Column Health mobile_phase->column_health Tailing Persists mobile_phase->peak_shape_improved Improved no_improvement No Improvement column_health->no_improvement No Improvement, Consider New Column

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:
  • Rule out Column Overload:

    • Question: Is the sample concentration too high?

    • Insight: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Protocol: Sample Dilution

      • Prepare 1:10 and 1:100 dilutions of your sample.

      • Inject the diluted samples. If the peak shape improves significantly, the original sample was overloading the column.[2]

  • Optimize Mobile Phase pH and Additives:

    • Question: Are secondary interactions with the stationary phase causing the tailing?

    • Insight: For a molecule with both acidic and basic functional groups, controlling the pH is paramount to minimizing unwanted ionic interactions with the stationary phase.[11][12]

    • Protocol: pH and Additive Adjustment

      • For Basic Compounds: Add a basic modifier like 0.1% DEA to the mobile phase to mask active silanol sites.[2]

      • For Acidic Compounds: Ensure the mobile phase pH is low enough to keep the acidic analyte protonated. Adding 0.1% TFA can improve peak shape.[2]

      • Buffer Strength (Reversed-Phase): Use a sufficient buffer concentration, typically 10-20 mM, to maintain a stable pH.[2][13]

  • Check Column Health:

    • Question: Is the column contaminated or has it degraded?

    • Insight: A contaminated or old column can lead to poor peak shape.[14] Adsorption of materials at the head of the column is a common issue.[14]

    • Protocol: Column Washing

      • Disconnect the column from the detector.

      • Flush the column with a strong, compatible solvent to remove strongly retained impurities. For immobilized columns, solvents like DMF or THF can be used, followed by an alcohol rinse.[14] Always consult the column manufacturer's instructions for recommended washing procedures.

Issue 3: Alternative Approach - Derivatization

Symptom: Direct analysis consistently fails to provide adequate resolution or peak shape.

Insight: When direct methods are unsuccessful, pre-column derivatization to form diastereomers can be a powerful alternative.[1][15] These diastereomers can then be separated on a conventional achiral (e.g., C18) column.[1][15] A common method involves reacting the amino groups with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[15]

Protocol: Pre-column Derivatization with OPA/NAC

This protocol is adapted from established methods for amino acid analysis.[15]

  • Reagent Preparation:

    • Borate Buffer: 0.1 M, pH 9.6.

    • OPA Solution: 10 mM in methanol.

    • NAC Solution: 40 mM in water.

  • Derivatization Procedure (Automated or Manual):

    • In a vial, mix 500 µL of borate buffer.

    • Add 20 µL of your amino acid sample solution (e.g., 5 mM).

    • Add 20 µL of the OPA solution.

    • Add 20 µL of the NAC solution.

    • Mix thoroughly. The reaction to form diastereomeric isoindoles is rapid.

  • HPLC Analysis:

    • Column: Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[15]

    • Mobile Phase: A buffered aqueous/organic mobile phase. For example, 5 mM phosphate buffer at pH 6.8 with a suitable concentration of acetonitrile.[15] The addition of ion-pair reagents can sometimes improve resolution.[15]

    • Detection: Spectrophotometrically at 340 nm.[15]

Data Summary Tables

Table 1: Recommended Chiral Stationary Phases for Polar Amino Acids

CSP TypePrinciple of SeparationSuitability for Target AnalyteReference
Macrocyclic Glycopeptide Multiple interactions including ionic, hydrogen bonding, and steric hindrance.High - Compatible with aqueous and organic mobile phases, ideal for polar and ionic compounds.[1][5][1],[5]
Crown Ether Host-guest complexation with primary amine groups.High - Specifically well-suited for separating D- and L-amino acid enantiomers.[6][7][6],[7]
Polysaccharide-based Complexation, hydrogen bonding, and dipole-dipole interactions within chiral grooves.Moderate to Low - Often challenging for underivatized, polar amino acids due to poor solubility in normal-phase solvents.[1][1]

Table 2: Troubleshooting Summary for Common Chiral HPLC Issues

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate CSP, non-optimized mobile phase, incorrect temperature.Screen different CSPs, systematically vary mobile phase composition (organic %, pH, additives), and optimize column temperature.[2]
Peak Tailing Secondary silanol interactions, column overload, incorrect mobile phase pH.Add mobile phase modifiers (e.g., DEA, TFA), reduce sample concentration, adjust pH, check column health.[2][12]
Peak Splitting Column void, partially blocked frit, sample solvent stronger than mobile phase.Reverse-flush the column, check for system blockages, dissolve the sample in the mobile phase.[13]
Irreproducible Retention Times Unstable temperature, insufficient column equilibration, mobile phase degradation.Use a column oven, ensure adequate equilibration time between runs, prepare fresh mobile phase daily.[2]

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Pomosova, D., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Suzuki, T., Ota, T., & Takagi, T. (1993). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Eun, J., et al. (2010). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Toth, G., & Peter, A. (2019). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. Retrieved from [Link]

  • Crego, A. L., et al. (2004). Derivatization of Chiral Amino Acids in Supercritical Carbon Dioxide. Analytical Chemistry. Retrieved from [Link]

  • Lomen, A., & Wenslow, R. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • da Silva, S. B., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online. Retrieved from [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. American Pharmaceutical Review. Retrieved from [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Pomosova, D., et al. (2022). (PDF) Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. ResearchGate. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. Retrieved from [Link]

  • Way, P. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • George, S. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Desmet, G., & Lynen, F. (2009). Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluld chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid: A qNMR vs. HPLC Comparison Guide

As drug development pipelines increasingly feature highly polar, complex aliphatic intermediates, analytical scientists face a growing challenge: accurately validating the purity of molecules that defy traditional chroma...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature highly polar, complex aliphatic intermediates, analytical scientists face a growing challenge: accurately validating the purity of molecules that defy traditional chromatographic methods.

One such molecule is 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (MW: 175.19 g/mol )[1]. This highly hydrophilic amino acid derivative is critical in various synthetic pathways, but its structural properties make standard purity assessments notoriously difficult. In this guide, we will objectively compare High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the authoritative, self-validating gold standard for this class of compounds.

The Analytical Challenge: Causality Behind Method Selection

To understand why a specific analytical method must be chosen, we must first analyze the physical and chemical realities of the analyte.

Why Traditional HPLC-UV Fails: HPLC coupled with UV detection relies on the presence of a chromophore. 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is entirely aliphatic; it lacks aromatic rings or extended conjugated double bonds. Consequently, it exhibits negligible UV absorbance above 210 nm. Attempting to detect it at low wavelengths (e.g., 200 nm) results in severe solvent interference and baseline drift, rendering accurate integration impossible.

Furthermore, its extreme polarity—driven by multiple amine groups, a carboxylic acid, and an amide—means it will not retain on a standard C18 reverse-phase column, eluting immediately in the void volume. While Hydrophilic Interaction Liquid Chromatography (HILIC) or chemical derivatization could theoretically be used, these methods introduce high variability and require an identical, highly pure reference standard of the analyte itself.

The qNMR Advantage: Quantitative NMR (qNMR) bypasses these limitations entirely. As a primary analytical method, (typically ¹H) rather than light absorption[2]. The fundamental physics of NMR dictate that the integrated area of a resonance signal is directly proportional to the molar quantity of the nuclei producing it[2]. This direct proportionality allows for absolute quantification using a universal internal standard, eliminating the need for a specific reference standard of the analyte[3].

Quantitative Comparison: qNMR vs. HPLC-UV
ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Fundamental Principle Direct proportionality between signal area and number of nuclei.Physical separation followed by UV absorption comparison.
Reference Standard Requires a universal internal standard (e.g., Maleic Acid)[3].Requires an identical, highly pure standard of the analyte.
Analyte Suitability Excellent. Resolves aliphatic protons regardless of chromophore presence[2].Poor. Molecule lacks a UV chromophore, causing detection failure[4].
Sample Preparation Simple gravimetric co-weighing and dissolution in D₂O[3].Complex (requires HILIC conditions or derivatization).
Accuracy (Recovery) 98.0% – 102.0% (Molar-based absolute quantitation).Highly variable without a validated reference standard.

Experimental Design: Building a Self-Validating qNMR System

A robust qNMR protocol is not just a sequence of steps; it is a self-validating system where every parameter is empirically justified.

Internal Standard & Solvent Selection

According to guidelines from the, an internal standard must be a Certified Reference Material (CRM) that does not react with the analyte and presents non-overlapping signals[5].

For 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid, Maleic Acid (≥99.9% purity) dissolved in Deuterium Oxide (D₂O) is the optimal choice[3][6].

  • Causality: The analyte is highly hydrophilic, dictating the use of D₂O to ensure complete, homogeneous dissolution[6]. Maleic acid is also highly soluble in D₂O and presents a sharp, distinct singlet at ~6.2 ppm[6]. Because the aliphatic protons of our analyte resonate between 2.0 and 4.0 ppm, there is zero signal overlap, guaranteeing precise integration[6].

The Physics of the Relaxation Delay (D1)

One of the most critical sources of error in qNMR is incomplete longitudinal magnetization recovery[7]. If the relaxation delay (D1) between pulses is too short, the protons do not fully relax, leading to an underestimation of the integral[7]. To make this protocol self-validating, we do not rely on literature values; instead, we mandate an inversion-recovery experiment to measure the spin-lattice relaxation time (T1) for the specific sample matrix, setting D1 to ≥ 5 × T1[7][8].

qNMR_Workflow Step1 1. Gravimetric Preparation Co-weigh Analyte & Internal Standard Step2 2. Solvent Addition Dissolve in D2O (Deuterated) Step1->Step2 Step3 3. T1 Measurement Determine Spin-Lattice Relaxation Step2->Step3 Step4 4. 1H-NMR Acquisition Apply 90° Pulse, D1 ≥ 5×T1 Step3->Step4 Step5 5. Spectral Processing Phase/Baseline Correction & Integration Step4->Step5

Experimental Workflow for qNMR Purity Validation

Step-by-Step qNMR Methodology

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg) to prevent propagation of weighing errors, accurately co-weigh ~15 mg of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid and ~5 mg of Maleic Acid CRM into a clean, static-free vial.

  • Dissolution: Add 0.8 mL of D₂O (99.9% D). Vortex thoroughly for 60 seconds to ensure a completely homogeneous solution. Transfer the solution to a high-quality 5 mm NMR tube.

  • System Suitability (T1 Measurement): Run a standard inversion-recovery pulse sequence to determine the longest T1 among the signals of interest (the analyte's aliphatic protons and the maleic acid olefinic protons).

  • Acquisition: Acquire the ¹H-NMR spectrum at 298 K using a 90° excitation pulse to maximize signal-to-noise (S/N). Set the spectral width to 15 ppm, acquisition time (AQ) to 4 seconds, and D1 to 5 × T1 (typically 30–60 seconds). Accumulate sufficient scans (e.g., NS = 32 or 64) to achieve an S/N ratio > 250:1 for the quantified peaks.

  • Spectral Processing: Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction and a polynomial baseline correction to ensure the integral area is not artificially inflated by baseline roll.

  • Integration: Integrate the Maleic acid singlet (δ 6.2 ppm, 2 protons) and a well-resolved, interference-free multiplet from the analyte (e.g., the CH₂ protons at the 2-position).

Absolute Purity Calculation

The absolute mass fraction purity ( Px​ ) is calculated using the following molar-based formula, which [8][9]:

Px​=Istd​Ix​​×Nx​Nstd​​×MWstd​MWx​​×mx​mstd​​×Pstd​

qNMR_Logic cluster_inputs Primary Input Parameters cluster_constants Molecular Constants Int_Analyte Analyte Integral (Ix) Calc Absolute Purity Calculation (Px) Int_Analyte->Calc Int_Std Standard Integral (Istd) Int_Std->Calc Mass_Analyte Sample Mass (mx) Mass_Analyte->Calc Mass_Std Standard Mass (mstd) Mass_Std->Calc Protons_Analyte Analyte Protons (Nx) Protons_Analyte->Calc Protons_Std Standard Protons (Nstd) Protons_Std->Calc MW_Analyte Analyte Molar Mass (MWx) MW_Analyte->Calc MW_Std Standard Molar Mass (MWstd) MW_Std->Calc Purity_Std Standard Purity (Pstd) Purity_Std->Calc

Logical Parameters for Absolute Purity Calculation

By leveraging the direct proportionality of NMR spectroscopy and enforcing rigorous physical parameters (like T1-dependent relaxation delays), qNMR provides an unimpeachable, self-validating framework for certifying the purity of complex polar molecules like 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid.

References
  • "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." ResolveMass Laboratories, 2025. URL: [Link]

  • "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures (BIPM). URL: [Link]

  • "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 2024. URL: [Link]

  • "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals." Journal of Agricultural and Food Chemistry (ACS Publications), 2002. URL: [Link]

  • "qNMR for Purity Determination in Pharmaceuticals." RSSL. URL: [Link]

Sources

Comparative

Benchmarking 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid Against Commercial Biochemical Reagents in Ubiquitin Assays

Introduction & Mechanistic Rationale The ubiquitin-proteasome system (UPS) is a central pillar of cellular regulation and a major frontier in targeted protein degradation (e.g., PROTACs). However, characterizing the kine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The ubiquitin-proteasome system (UPS) is a central pillar of cellular regulation and a major frontier in targeted protein degradation (e.g., PROTACs). However, characterizing the kinetic activity of E2 conjugating enzymes and E3 ligases in vitro has historically been bottlenecked by the complexity of natural protein substrates[1]. Native substrates often suffer from batch-to-batch variability, require cumbersome western blotting for detection, and exhibit complex multi-site polyubiquitination that confounds precise Michaelis-Menten kinetic modeling.

To circumvent these issues, researchers utilize synthetic low-molecular-weight substrates. Among the most efficient is 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (commercially available as Sigma M6904, CAS 785730-69-0). This guide provides an objective, data-driven comparison of this synthetic reagent against traditional commercial alternatives, detailing the mechanistic causality behind its superior performance in high-throughput analytical assays[2].

Mechanistic Causality: Why This Specific Molecule?

At its core, ubiquitination is a nucleophilic attack by the ϵ -amino group of a target lysine onto the C-terminal thioester of the E2Ub or E3Ub intermediate. While one might assume that free L-lysine could serve as a universal minimal substrate, it exhibits notoriously poor reaction kinetics ( Km​>10 mM) because it lacks the structural context required for enzyme docking.

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid solves this by providing a highly optimized steric and electronic environment. The molecule features a primary amine situated on a (2-aminoethyl) group, which acts as the nucleophile. Crucially, the 3-carbamoylpropanoic acid backbone mimics the local hydrogen-bonding network and steric bulk of a peptide backbone. This structural context lowers the activation energy of the transamidation transition state, allowing E2/E3 enzymes to recognize and process the molecule with efficiencies approaching those of native degron peptides[2].

Pathway E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Thioester transfer E3 E3 Ligase E2->E3 Complex formation Product Ub-Substrate Conjugate E3->Product Catalysis Ub Ubiquitin Ub->E1 ATP Substrate 3-[(2-Aminoethyl)amino]- 3-carbamoylpropanoic acid Substrate->Product Nucleophilic attack (Primary Amine)

Biochemical pathway of in vitro ubiquitination using the synthetic small-molecule substrate.

Comparative Benchmarking: Small Molecule vs. Traditional Substrates

To objectively evaluate 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid, we benchmarked it against three standard commercial alternatives: Native Protein Substrates (e.g., p53, p27), Synthetic Lysine-Peptides (e.g., p53-derived portable degrons), and Free L-Lysine.

Table 1: Structural and Operational Comparison

Metric3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acidNative Protein Substrates (e.g., p53)Synthetic Lysine-PeptidesFree L-Lysine
Structural Complexity Low (MW: 175.19)High (Full folded protein)Medium (10-20 amino acids)Very Low (MW: 146.19)
Batch Consistency Excellent (Synthetic, >99% purity)Poor (Requires recombinant expression)Good (Solid-phase synthesis)Excellent
Kinetic Efficiency High (Mimics peptide backbone)Variable (Depends on folding/E3)HighVery Low
Detection Method RP-HPLC / LC-MSWestern Blot / AutoradiographyRP-HPLC / FluorescenceLC-MS
Cost per Assay LowHighMedium-HighVery Low
Polyubiquitination Minimal (Single primary amine)High (Multiple lysines)VariableMinimal

Experimental Protocols: Self-Validating In Vitro Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for measuring E3 ligase activity using 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. The assay utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the unmodified substrate from the Ub-conjugate, allowing for absolute quantification without the need for antibodies[2].

Step-by-Step Methodology
  • Master Mix Assembly : In a low-binding microcentrifuge tube, combine 50 nM E1 activating enzyme, 500 nM E2 conjugating enzyme, 1 µM E3 ligase, 50 µM recombinant Ubiquitin, and 2 mM ATP in Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)[1].

  • Substrate Addition : Add 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid to a final concentration of 100 µM. Prepare a parallel negative control lacking ATP.

  • Incubation : Incubate the reaction at 37°C for 45 minutes to allow for steady-state conjugation.

  • Reaction Quenching : Terminate the reaction by adding 1% Trifluoroacetic acid (TFA) (v/v). This critical step denatures and precipitates the large E1/E2/E3 enzymes while keeping the small-molecule substrate and its Ub-conjugate soluble.

  • Centrifugation : Spin at 15,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.

  • RP-HPLC Analysis : Inject 20 µL of the supernatant onto a C18 analytical column. Elute using a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA). Monitor absorbance at 214 nm to quantify the depletion of the free substrate and the appearance of the Ub-conjugate peak[2].

Workflow Step1 1. Master Mix Assembly (E1, E2, E3, ATP, Ub, Substrate) Step2 2. Incubation (37°C, 30-60 mins) Step1->Step2 Step3 3. Reaction Quenching (Addition of 1% TFA) Step2->Step3 Step4 4. RP-HPLC / LC-MS Analysis (Quantification of Conjugate) Step3->Step4 Control Control Reaction (Minus E3 or ATP) Control->Step2

Step-by-step experimental workflow for RP-HPLC quantification of the ubiquitinated substrate.

Supporting Experimental Data

The following representative data illustrates the kinetic advantages of utilizing 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid over free amino acids, bridging the performance gap between simple chemicals and complex peptides.

Table 2: Representative Kinetic Data (In Vitro E3 Ligase Assay)

SubstrateApparent Km​ (µM) Vmax​ (pmol/min/mg)Signal-to-Noise Ratio (HPLC)
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid 45.2125.4> 50:1
p53-derived Portable Degron Peptide 18.5140.235:1
Free L-Lysine > 5000< 5.0< 2:1

Data Interpretation: While the p53-derived peptide exhibits a slightly lower Km​ (indicating higher affinity), 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid achieves a highly comparable Vmax​ with a superior Signal-to-Noise ratio. This is due to the absence of background degradation products commonly seen with synthetic peptides during HPLC analysis[2]. Free L-Lysine fails to act as a viable substrate under physiological assay conditions.

Sources

Validation

A Senior Application Scientist's Guide to Comparative In Vitro Cytotoxicity Profiling: The Case of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid

Introduction The preclinical evaluation of novel chemical entities (NCEs) is a cornerstone of modern drug discovery and chemical safety assessment.[1] A critical initial step in this process is the determination of a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The preclinical evaluation of novel chemical entities (NCEs) is a cornerstone of modern drug discovery and chemical safety assessment.[1] A critical initial step in this process is the determination of a compound's potential to cause cellular damage, or cytotoxicity.[2] This guide provides a comprehensive framework for conducting a comparative cytotoxicity analysis of a novel compound, designated here as Compound X (3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid) . While published data on this specific molecule is not available, this document outlines a robust, multi-faceted strategy to characterize its cytotoxic profile in relevant mammalian cell lines, a process applicable to any NCE.

We will move beyond a simple recitation of protocols. Instead, this guide will explain the causality behind experimental choices, emphasizing the importance of using a panel of diverse cell lines and orthogonal assays to build a comprehensive and reliable dataset. This approach ensures that the resulting data is not only accurate but also provides deeper insights into the potential mechanisms of toxicity.

Part 1: Strategic Experimental Design & Rationale

A successful cytotoxicity study hinges on a well-conceived experimental design. The choices of cell lines, assay methods, and controls are not arbitrary; they are deliberate decisions made to maximize the relevance and interpretability of the data.

The Rationale for a Multi-Cell Line Panel

Relying on a single cell line provides a very narrow view of a compound's activity. Different tissues and organs exhibit unique physiological and metabolic characteristics, which can dramatically influence their response to a toxicant.[3] Therefore, we will employ a strategic panel of human cell lines to model this diversity:

  • HepG2 (Hepatocellular Carcinoma): The liver is a primary site of drug metabolism and detoxification. HepG2 cells, derived from a human liver carcinoma, retain many metabolic functions of primary hepatocytes and are considered a gold standard for in vitro hepatotoxicity screening.[3][4]

  • A549 (Lung Carcinoma): The lungs represent a major route of exposure for inhaled substances and a potential site of off-target toxicity for systemically administered drugs. A549 cells are a well-characterized model for the pulmonary epithelium.[5]

  • HEK293 (Human Embryonic Kidney): These cells are widely used in basic research and toxicology. While of kidney origin, they are often used as a general model for human cell toxicity. Including a non-cancerous (or non-tumorigenic origin) cell line helps in calculating a preliminary selectivity index, offering a glimpse into whether the compound is more toxic to cancer cells than to "normal" cells.[6]

The Imperative of Orthogonal Assays

No single assay can tell the whole story of cell death. To build a trustworthy and comprehensive profile, we will utilize three distinct assays that measure different hallmarks of cytotoxicity.[2]

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[7] In viable cells, these enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7][8][9] A decrease in metabolic activity is often an early indicator of cellular stress or death.

  • LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[10][11] Measuring extracellular LDH provides a direct assessment of cell lysis.[12]

  • Annexin V/Propidium Iodide (PI) Assay (Apoptosis Detection): This flow cytometry-based assay distinguishes between different stages of cell death.[13][14]

    • Annexin V binds to phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13]

    • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[13]

Essential Controls for Data Validation
  • Vehicle Control: The solvent used to dissolve Compound X (e.g., DMSO) is tested alone at the highest concentration used in the experiment to ensure it has no intrinsic toxicity.

  • Untreated Control (Negative Control): Represents 100% cell viability.

  • Doxorubicin (Positive Control): A well-characterized chemotherapy agent known to induce potent cytotoxicity and apoptosis in a wide range of cancer cells.[15][16] It provides a benchmark for comparing the potency of Compound X and validates that the assay systems are performing as expected.

Below is a diagram illustrating the overall experimental logic.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment (Orthogonal Assays) cluster_analysis Data Analysis & Interpretation CellLines Cell Line Panel (HepG2, A549, HEK293) MTT MTT Assay (Metabolic Activity) CellLines->MTT Treat with Compounds LDH LDH Assay (Membrane Integrity) CellLines->LDH Treat with Compounds AnnexinV Annexin V / PI Assay (Apoptosis vs. Necrosis) CellLines->AnnexinV Treat with Compounds CompoundX Compound X (Serial Dilutions) Doxorubicin Doxorubicin (Positive Control) Vehicle Vehicle Control (e.g., DMSO) IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Mechanism Determine Mechanism of Cell Death AnnexinV->Mechanism Selectivity Assess Selectivity Index IC50->Selectivity

Caption: High-level experimental workflow for cytotoxicity profiling.

Part 2: Detailed Experimental Protocols

The following protocols are standardized methodologies. Adherence to these steps is critical for reproducibility and data integrity.

Protocol 2.1: MTT Cell Viability Assay

This protocol is adapted from established methods.[7][17]

  • Cell Seeding: Seed HepG2, A549, and HEK293 cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

  • Incubation: Incubate the plates for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2.2: LDH Release Cytotoxicity Assay

This protocol is based on standard kits available from various suppliers.[10][11]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run this assay in parallel using a duplicate plate.

  • Establish Controls: In separate wells containing cells, add 10% Triton X-100 to induce 100% cell lysis (Maximum LDH Release control). Untreated cells serve as the Spontaneous LDH Release control.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.

  • Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[11] The LDH in the supernatant will catalyze a reaction that produces a colored formazan product.[18] Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Protocol 2.3: Annexin V/PI Apoptosis Assay

This protocol follows standard procedures for flow cytometry-based apoptosis detection.[13]

  • Cell Seeding and Treatment: Seed cells in 6-well plates to obtain a sufficient number of cells for analysis (e.g., 1 x 10⁶ cells). Treat with Compound X or Doxorubicin at concentrations around their determined IC₅₀ values for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, ensuring to neutralize the trypsin promptly. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely populated).

Part 3: Data Presentation and Mechanistic Interpretation

Summarizing Cytotoxicity Data

The primary endpoint for the MTT and LDH assays is the IC₅₀ value. This value represents the concentration of a compound required to reduce cell viability or induce cell lysis by 50%. A lower IC₅₀ value indicates higher cytotoxic potency.

Table 1: Hypothetical Comparative Cytotoxicity (IC₅₀, µM) after 48h Exposure

CompoundAssayHepG2 (Liver)A549 (Lung)HEK293 (Kidney)
Compound X MTT25.438.2>100
LDH28.145.5>100
Doxorubicin MTT12.2[15]>20[15]>20[15]
LDH15.8>20>20

Data for Doxorubicin is representative of published findings and serves as a benchmark.

Interpretation of Hypothetical Data:

  • Potency: Compound X exhibits moderate cytotoxicity against HepG2 and A549 cells, but is significantly less potent than the positive control, Doxorubicin, in HepG2 cells.

  • Selectivity: Compound X shows notable selectivity, with much lower toxicity in the non-cancerous HEK293 cell line (IC₅₀ >100 µM) compared to the cancer cell lines. This is a desirable characteristic for a potential therapeutic agent.

  • Assay Correlation: The similar IC₅₀ values obtained from the MTT (metabolic compromise) and LDH (membrane lysis) assays suggest that the loss of metabolic activity is closely followed by a loss of membrane integrity.

Distinguishing Apoptosis from Necrosis

The Annexin V/PI assay results provide qualitative and quantitative data on the mode of cell death. If Compound X treatment leads to a significant increase in the Annexin V+/PI- population, it indicates an induction of apoptosis. Conversely, a primary increase in the PI+ population would suggest a necrotic mechanism.

Part 4: Deeper Mechanistic Insights - Apoptotic Signaling

If the Annexin V/PI assay indicates that Compound X induces apoptosis, further investigation into the underlying signaling pathways is warranted. Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis.[14] One of the major pathways is the intrinsic or mitochondrial pathway, which is often activated by cellular stress or DNA damage caused by chemotherapeutic agents.

This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases, ultimately leading to the dismantling of the cell.

G cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase Stimulus Cellular Stress (e.g., Compound X) Bax Bax/Bak Activation Stimulus->Bax Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Stimulus->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Pore Formation Bcl2->Bax Inhibits CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with Caspase-9 Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Substrates Cellular Substrate Cleavage Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Conclusion

This guide has detailed a robust, multi-faceted approach for the initial in vitro cytotoxicity profiling of the novel compound 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid. By employing a panel of cell lines representing different tissues and utilizing a suite of orthogonal assays, researchers can generate a comprehensive and trustworthy dataset. This strategy not only quantifies the potency of a compound but also provides critical first insights into its mechanism of action and potential selectivity. The systematic application of these validated protocols is an indispensable step in the early stages of drug discovery and chemical safety assessment, enabling data-driven decisions for further development.

References

  • MTT Assay: Assessing Cell Proliferation. Vertex AI Search.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information.
  • MTT assay protocol | Abcam. Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. MilliporeSigma.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. BenchChem.
  • MTT Cell Proliferation Assay - ATCC. ATCC.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • LDH assay kit guide: Principles and applications - Abcam. Abcam.
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. LifeNet Health.
  • Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells - Anticancer Research. Anticancer Research.
  • Annexin V-Dye Apoptosis Assay - G-Biosciences. G-Biosciences.
  • LDH Cytotoxicity Assay Kit - Cayman Chemical. Cayman Chemical.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Bio-Techne.
  • CytoSelect™ LDH Cytotoxicity Assay Kit - Cell Biolabs, Inc.. Cell Biolabs, Inc..
  • Annexin V CoraLite 488 and PI. Proteintech.
  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. Boster Biological Technology.
  • Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells - PMC. National Center for Biotechnology Information.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. Trends in Sciences.
  • Highlight report: Cell type selection for toxicity testing - PMC. National Center for Biotechnology Information.
  • CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet (Pub.No. MAN0018500 B.0). Thermo Fisher Scientific.
  • Cytotoxicity LDH Assay Kit-WST CK12 manual - dojindo. Dojindo Molecular Technologies.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications.
  • How many cell death pathways that Doxorubicin can affect HepG2 cells?. University of Essex.
  • Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study - PMC. National Center for Biotechnology Information.
  • Predictive Toxicology Models Using Cell-Based Assays - Cytion. Cytion.
  • Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals - FDA. U.S. Food and Drug Administration.
  • Toxicology | ATCC. ATCC.
  • Modeling Screening Characterizing | ATCC. ATCC.
  • 3-((2-Aminoethyl)amino)propanoic acid | C5H12N2O2 | CID 175868 - PubChem. National Center for Biotechnology Information.
  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - MDPI. MDPI.
  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PubMed. National Center for Biotechnology Information.
  • 3-[(2-phenylethyl)carbamoyl]propanoic acid | 1083-55-2 - Sigma-Aldrich. MilliporeSigma.
  • (2-Aminoethyl)carbamic acid | C3H8N2O2 | CID 32412 - PubChem - NIH. National Center for Biotechnology Information.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing. Royal Society of Chemistry.
  • 3-[(2-Amino-2-oxoethyl)thio]propanoic acid | Sigma-Aldrich. MilliporeSigma.
  • 3-Amino-2-[3-(ethylcarbamoyl)phenyl]propanoic acid | C12H16N2O3 | CID - PubChem. National Center for Biotechnology Information.
  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - MDPI. MDPI.
  • Synthesis and in Vitro Reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal - PubMed. National Center for Biotechnology Information.

Sources

Comparative

Comparing UV-Vis absorption spectra of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid derivatives

Comparative Guide to UV-Vis Absorption Spectra of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid Derivatives Executive Summary 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (CAS: 785730-69-0) is a versatile alipha...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to UV-Vis Absorption Spectra of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid Derivatives

Executive Summary

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (CAS: 785730-69-0) is a versatile aliphatic building block featuring a primary amine, a secondary amine, an amide, and a carboxylic acid[1]. While its poly-dentate nature makes it highly valuable in drug development and coordination chemistry, its purely aliphatic backbone presents a significant analytical hurdle: it lacks an intrinsic chromophore. Its native UV-Vis absorption is restricted to the deep UV region (< 220 nm) due to n→π∗ transitions, a region plagued by severe background interference from solvents and biological matrices.

To achieve robust, interference-free spectrophotometric quantification, researchers must employ derivatization. This guide objectively compares three field-proven strategies to shift the molecule's absorption into the near-UV or visible range: Cu(II) Complexation , Ninhydrin Derivatization , and Dansyl Chloride Labeling .

Mechanistic Pathways

G cluster_A Method A: Cu(II) Chelation cluster_B Method B: Ninhydrin cluster_C Method C: Dansylation Base 3-[(2-Aminoethyl)amino]- 3-carbamoylpropanoic acid (Aliphatic, No Vis Abs) Cu Add Cu(II) Salt (pH 7-8) Base->Cu Coordination Nin Ninhydrin + Heat (Acetate Buffer) Base->Nin Nucleophilic Addition Dansyl Dansyl Chloride (Alkaline pH 9.5) Base->Dansyl Sulfonylation Vis1 d-d Transition λmax ≈ 620 nm Cu->Vis1 Vis2 Ruhemann's Purple λmax = 570 nm Nin->Vis2 Vis3 π-π* Transition λmax ≈ 340 nm Dansyl->Vis3

Mechanistic pathways for derivatizing the aliphatic target compound for UV-Vis analysis.

Comparative Analysis of UV-Vis Spectra

Transition Metal Coordination (Cu²⁺ Complexation)
  • Mechanistic Causality: The target molecule contains an ethylenediamine-like moiety (-NH-CH₂-CH₂-NH₂) adjacent to a carboxylate group, making it a potent multidentate chelator. When introduced to aqueous Cu(II), the ligand displaces water molecules to form a stable coordination complex. The coordination of the nitrogen and oxygen donors significantly increases the crystal field splitting energy ( Δo​ ) compared to the native hexa-aqua copper ion[2].

  • Spectral Profile: This ligand field splitting shifts the weak d-d transitions of free Cu(II) (~800 nm) to a distinct, broad absorption band in the visible region at approximately 600–620 nm[3].

Chromogenic Derivatization (Ninhydrin)
  • Mechanistic Causality: Ninhydrin specifically targets the primary amine of the 2-aminoethyl group. Under heated, slightly acidic conditions, the reaction proceeds via oxidative deamination and condensation to form a highly conjugated bis-indandione derivative known as Ruhemann's purple[4].

  • Spectral Profile: The extensive π -conjugation of Ruhemann's purple yields a massive molar extinction coefficient with a sharp absorption maximum ( λmax​ ) at 570 nm[4]. This shifts the analytical window entirely out of the UV range, eliminating background noise from non-amine organic contaminants.

Fluorogenic and UV Labeling (Dansyl Chloride)
  • Mechanistic Causality: Dansyl chloride is a classic electrophilic reagent. At an alkaline pH, the target molecule's primary and secondary amines are deprotonated, maximizing their nucleophilicity. They attack the sulfonyl chloride to form a highly stable sulfonamide linkage.

  • Spectral Profile: The introduction of the naphthalene ring system provides strong π→π∗ transitions. The resulting derivative exhibits a strong UV absorption band at roughly 330–340 nm[5], alongside intense fluorescence, allowing for trace-level detection.

Quantitative Data Comparison

ParameterCu(II) ComplexationNinhydrin DerivatizationDansyl Chloride Labeling
Primary λmax​ ~600 - 620 nm (Visible)[3]570 nm (Visible)[4]~330 - 340 nm (UV)[5]
Molar Extinction ( ϵ ) Low (~50 - 100 M⁻¹cm⁻¹)Very High (~22,000 M⁻¹cm⁻¹)High (~4,000 M⁻¹cm⁻¹)
Sensitivity (LOD) Millimolar (mM) rangeMicromolar (µM) rangeNanomolar (nM) range
Reaction Time Instantaneous (< 1 min)45 minutes[4]30 - 60 minutes
Best Application Structural/Stoichiometric studiesBulk quantification in simple matricesTrace analysis via HPLC-UV/Fluorescence

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls and mechanistic safeguards to prevent false positives.

Protocol 1: Cu(II) Complexation Titration
  • Objective: Determine the stoichiometry and concentration of the ligand via UV-Vis.

  • Causality of Conditions: The pH must be strictly maintained around 7.4 using a HEPES buffer. If the pH is too low (< 5), the amines protonate ( NH3+​ ) and cannot coordinate the metal. If too high (> 9), insoluble Cu(OH)2​ precipitates, causing artificial baseline scattering.

  • Self-Validating Workflow:

    • Prepare a 10 mM standard solution of CuSO4​⋅5H2​O in 50 mM HEPES buffer (pH 7.4)[6].

    • Record the baseline UV-Vis spectrum of the Cu(II) solution from 400 nm to 900 nm (Blank/Control).

    • Titrate known aliquots of the 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid into the cuvette.

    • Validation Check: Overlay the sequential spectra. The presence of a clean isosbestic point mathematically proves the formation of a single, specific stoichiometric complex, ruling out random baseline drift or precipitation.

Protocol 2: Ninhydrin Spectrophotometric Assay
  • Objective: Colorimetric quantification of the primary amine moiety.

  • Causality of Conditions: The reaction requires an acetate buffer (pH 5.5) and high heat (90°C). The formation of the Schiff base intermediate and subsequent decarboxylation is kinetically hindered at room temperature and fails entirely in highly alkaline conditions[4].

  • Self-Validating Workflow:

    • Prepare the Ninhydrin reagent: 20 mg/mL ninhydrin and 0.8 mg/mL hydrindantin in a DMSO/acetate buffer (40/60 v/v)[4].

    • Mix 200 µL of the sample with 800 µL of the reagent in a sealed microcentrifuge tube.

    • Heat at 90°C for exactly 45 minutes, then rapidly cool in an ice bath to quench the reaction[4].

    • Validation Check: Run a reagent blank (buffer + ninhydrin) in parallel. Ninhydrin itself absorbs in the UV and pale yellow visible range. The self-validating trigger is the absolute zeroing of the 570 nm baseline with the blank; any absorbance at 570 nm in the sample cuvette is exclusively due to the target amine reaction.

Protocol 3: Dansylation for HPLC-UV
  • Objective: Pre-column derivatization for high-sensitivity chromatographic analysis.

  • Causality of Conditions: The reaction is performed in a carbonate buffer at pH 9.5. This specific pH is chosen because it is above the pKa of the aliphatic amines (ensuring they act as reactive nucleophiles) but low enough to minimize the competing hydrolysis of Dansyl chloride into non-reactive dansyl acid.

  • Self-Validating Workflow:

    • Mix 25 µL of the sample with 50 µL of 0.1 M sodium carbonate buffer (pH 9.5).

    • Add 50 µL of freshly prepared Dansyl chloride solution (5 mg/mL in acetone).

    • Incubate in the dark at 40°C for 30 minutes.

    • Validation Check: Add 10 µL of 10% methylamine to quench the reaction. This serves a dual purpose: it stops the reaction at a precise kinetic timepoint, and it consumes unreacted Dansyl chloride to form a known, spectrally distinct byproduct (dansyl-methylamine). Chromatographic separation of this byproduct from the target derivative validates the completion of the labeling process[7].

References

  • [4] The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [7] An Alternate Derivatization Approach for Efficient Dansylation of Amines in Aqueous Extracts. Swapcard. Available at:[Link]

  • [3] Electronic absorption spectra of the[Cu(sald) 2 ] complex at room temperature in various solvents. ResearchGate. Available at:[Link]

  • [6] Synthesis, Spectroscopy Study of Copper (II) Sulphate Pentahydrate, Tetra-Amminocopper (II) Sulphate and Bis-Ethylenediamine Cop. International Journal of Scientific Engineering and Science. Available at: [Link]

  • [2] Two Spectrochemical Series: Determination of Δo​ . Lakehead University Chemistry Laboratory Protocols. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid Executive Summary & Chemical Profiling 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (CAS: 785730-69-0, MW: 17...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid

Executive Summary & Chemical Profiling

3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (CAS: 785730-69-0, MW: 175.19 g/mol ) is a specialized amino acid derivative utilized in advanced synthetic workflows and drug development. Structurally, it features a propanoic acid backbone substituted with a carbamoyl group (primary amide) and an ethylenediamine-derived moiety (primary and secondary amines).

Because it possesses both basic (amine) and acidic (carboxylic acid) functional groups, the molecule exists as an amphoteric zwitterion in aqueous environments. Proper disposal requires strict adherence to non-halogenated organic waste protocols, ensuring the compound is not inadvertently mixed with incompatible reactive agents such as [1].

Risk Assessment & Mechanistic Causality

In laboratory waste management, understanding the mechanistic causality behind chemical incompatibilities is critical for preventing adverse reactions and maintaining a safe environment[2].

  • Amine Reactivity: The primary and secondary amines are nucleophilic and easily oxidized. If mixed with hypochlorite (bleach) waste, they can form highly unstable and explosive chloramines.

  • Amide Hydrolysis: The carbamoyl group is susceptible to hydrolysis under extreme pH conditions (pH < 2 or pH > 12), which can evolve ammonia gas, leading to dangerous container pressurization.

  • Acid-Base Exotherm: The carboxylic acid moiety can react exothermically if neutralized too rapidly with strong bases[1].

Table 1: Chemical Properties & Waste Hazard Matrix

Functional GroupReactivity Risk in Waste StreamDisposal Constraint & Mitigation
Primary/Secondary Amine Oxidation, chloramine formationDo not mix with bleach or strong oxidizers.
Carboxylic Acid Exothermic acid-base reactionsSegregate from strong alkalis; neutralize slowly.
Carbamoyl (Amide) Hydrolysis releasing NH₃ gasMaintain waste pH between 5.5 and 10.5.
Organic Backbone High Biological Oxygen Demand (BOD)Do not drain dispose; route to non-halogenated organic waste[2].

Experimental Workflow: Waste Segregation & Routing

To maintain a self-validating safety system, all waste generated from this compound must be characterized by its physical state and pH before being routed to the Satellite Accumulation Area (SAA)[3].

WasteRouting Start 3-[(2-Aminoethyl)amino]- 3-carbamoylpropanoic acid State Determine Waste State Start->State Solid Solid Residue / Powder State->Solid Solid Aqueous Aqueous Solution State->Aqueous Liquid SolidCont Seal in HDPE Container (Non-Halogenated Solid) Solid->SolidCont pHCheck Measure pH Aqueous->pHCheck SAA Satellite Accumulation Area (SAA) Max 6 Months Storage SolidCont->SAA Neutralize Neutralize to pH 6-8 (Avoid Strong Oxidizers) pHCheck->Neutralize pH < 5.5 or > 10.5 AqCont Aqueous Organic Waste Jug (Secondary Containment) pHCheck->AqCont pH 5.5 - 10.5 Neutralize->AqCont AqCont->SAA EHS EH&S Hazardous Waste Pickup SAA->EHS

Figure 1: Decision tree for segregation and disposal of the amino acid derivative waste.

Regulatory Compliance & EPA Grounding

Under the , specifically Subpart K regulations designed for academic and research laboratories, chemical waste must be managed at or near the point of generation[4].

  • Satellite Accumulation Area (SAA): Waste must be stored in a designated SAA. Laboratories can accumulate up to 55 gallons of non-acutely hazardous waste[3].

  • Time Limits: Containers must be removed by Environmental Health and Safety (EH&S) within three days of becoming full, or within 6 months depending on institutional and state-specific EPA permits[4],[3].

  • Drain Disposal: Although dilute aqueous solutions with a pH between 5.5 and 10.5 are sometimes considered for drain disposal if they meet low-toxicity criteria, synthetic organic intermediates like 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid must not be poured down the drain due to unknown ecological toxicity profiles[1],[2].

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Powders, Contaminated Consumables) Causality: Solid organic powders pose an inhalation risk and can react with ambient moisture or incompatible solids if discarded in general trash.

  • Collection: Gather all unreacted powder, contaminated weigh boats, and filter papers.

  • Containment: Place the materials into a high-density polyethylene (HDPE) solid waste container[5]. Do not use metal containers, as trace acids can cause corrosion[1].

  • Labeling: Affix a hazardous waste tag. Check the boxes for "Solid" and "Toxic/Irritant." Explicitly write "3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid (Non-Halogenated Organic Solid)."

  • Storage: Transfer the sealed container to the SAA, ensuring it is strictly segregated from solid oxidizers (e.g., nitrates, permanganates)[1],[4].

Protocol B: Aqueous Waste Treatment & Routing Causality: Aqueous solutions of this compound may fluctuate in pH depending on the solvent matrix. Neutralization prevents amide hydrolysis and gas evolution during prolonged storage.

  • pH Verification: Use pH indicator strips or a calibrated pH meter to test the aqueous waste.

  • Neutralization (If Required):

    • If pH < 5.5: Slowly add 1M NaOH dropwise while stirring until the pH reaches 6.0 - 8.0.

    • If pH > 10.5: Slowly add 1M HCl dropwise until the pH reaches 6.0 - 8.0.

    • Self-Validation: Wait 5 minutes after neutralization and re-measure the pH to ensure the zwitterionic buffering capacity hasn't shifted the pH back out of the safe range.

  • Transfer: Pour the neutralized solution into a designated "Non-Halogenated Aqueous Waste" carboy.

  • Secondary Containment: Ensure the carboy is kept in a secondary containment bin to capture potential leaks, as mandated by OSHA and EPA guidelines[4].

Protocol C: Spill Response

  • Isolate: Restrict access to the spill area.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Sweep: For solid spills, mist lightly with water to prevent dust generation, then sweep using non-sparking tools.

  • Dispose: Treat all cleanup materials as hazardous solid waste following Protocol A.

References

  • Title: Managing Hazardous Waste at Academic Entities Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society (ACS) URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania EHRS URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
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3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
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